CLP257
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCADXVKQRCWTR-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Action of CLP257: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CLP257, a small molecule initially heralded as a promising activator of the K-Cl cotransporter 2 (KCC2), has emerged as a compound with a complex and debated mechanism of action. Originally developed with the therapeutic goal of restoring chloride homeostasis in neurological disorders characterized by KCC2 dysfunction, subsequent research has presented a compelling alternative primary mechanism: the potentiation of GABAA receptor activity. This guide provides an in-depth technical overview of the core experimental findings surrounding this compound, presenting the conflicting evidence, detailing the experimental methodologies employed, and summarizing the quantitative data. Furthermore, it explores the compound's known off-target activities, offering a comprehensive perspective for researchers in neuroscience and drug development.
The Initial Hypothesis: KCC2 Activation
This compound was first identified and characterized as a selective activator of KCC2. The initial hypothesis was that by enhancing KCC2-mediated chloride extrusion, this compound could restore the hyperpolarizing action of GABA in pathological conditions where intracellular chloride is abnormally high, such as neuropathic pain and epilepsy.
Supporting Evidence and Quantitative Data
The primary evidence for this compound as a KCC2 activator was presented by Gagnon et al. (2013). Their findings suggested that this compound could lower intracellular chloride concentration ([Cl-]i) in a KCC2-dependent manner.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for KCC2 activation | 616 nM | NG108-15 cells | Clomeleon-based Cl- imaging | (Gagnon et al., 2013) |
Experimental Protocols
This assay indirectly measures KCC2 activity by quantifying the influx of thallium (Tl+), a surrogate for K+, which is co-transported with Cl- by KCC2.
-
Cell Culture: HEK293 cells stably expressing human KCC2 are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, AM) for a specified time at 37°C.
-
Compound Incubation: Cells are pre-incubated with this compound or vehicle control for a defined period.
-
Tl+ Addition: A solution containing Tl+ is added to the cells, and the change in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of Tl+ influx is calculated from the fluorescence signal, with an increase in the rate indicating potentiation of KCC2 activity.
The Role of CLP257 in Neuronal Chloride Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intracellular chloride homeostasis is a critical determinant of neuronal function, primarily governed by the differential activity of the Na-K-Cl cotransporter 1 (NKCC1) and the K-Cl cotransporter 2 (KCC2). In mature neurons, the low intracellular chloride concentration maintained by KCC2 is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission. Dysregulation of KCC2 function is implicated in a spectrum of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling target for therapeutic intervention.
This technical guide provides an in-depth examination of CLP257, a small molecule that has been at the center of significant research and debate regarding its role in modulating neuronal chloride levels. Initially heralded as a selective activator of KCC2, subsequent studies have presented conflicting evidence, suggesting a primary mechanism involving the potentiation of GABAA receptors. This document will delve into the core of this controversy, presenting the quantitative data, experimental protocols, and signaling pathways from both perspectives. This comprehensive overview is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's pharmacology and the broader implications for targeting neuronal chloride homeostasis.
Introduction to Neuronal Chloride Homeostasis
The polarity of GABAA receptor-mediated signaling is critically dependent on the electrochemical gradient of chloride ions (Cl⁻) across the neuronal membrane.[1] In the mature central nervous system (CNS), the neuron-specific K⁺-Cl⁻ cotransporter KCC2 actively extrudes Cl⁻, maintaining a low intracellular Cl⁻ concentration ([Cl⁻]i).[2] This low [Cl⁻]i ensures that the activation of GABAA receptors leads to Cl⁻ influx and hyperpolarization of the neuronal membrane, resulting in synaptic inhibition.
Conversely, in developing neurons, higher expression of the Na⁺-K⁺-2Cl⁻ cotransporter NKCC1 leads to Cl⁻ accumulation, and GABAergic signaling is consequently depolarizing and often excitatory.[1] A disruption in the delicate balance between KCC2 and NKCC1 activity in the mature brain can lead to a pathological increase in [Cl⁻]i, compromising the efficacy of GABAergic inhibition and contributing to neuronal hyperexcitability.[3] This has positioned KCC2 as a key therapeutic target for a variety of neurological and psychiatric disorders.[4]
This compound: A Molecule with a Controversial Mechanism
This compound is a thiazolidinone derivative that was initially identified as a selective activator of KCC2. This discovery generated considerable excitement, as it presented a novel strategy for restoring inhibitory tone in pathological states. However, the mechanism of action of this compound has been a subject of intense debate, with subsequent research challenging the initial findings.
The KCC2 Activator Hypothesis
The initial characterization of this compound suggested that it directly enhances KCC2-mediated Cl⁻ extrusion. This was supported by findings that this compound could lower [Cl⁻]i in neurons, restore impaired Cl⁻ transport in models of reduced KCC2 function, and increase the cell surface expression of KCC2. A prodrug of this compound, CLP290, was developed to improve its pharmacokinetic profile and showed efficacy in preclinical models of neuropathic pain.
The GABAA Receptor Potentiator Hypothesis
A subsequent study by a different research group contested the KCC2 activator hypothesis. Their findings indicated that this compound does not alter KCC2 activity but instead potentiates GABAA receptor currents. This study also identified several off-target effects of this compound, including interactions with monoamine oxidase B (MAO-B) and serotonin receptors. The discrepancy in findings has been attributed to differences in experimental models and methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: this compound Activity at KCC2 and Other Transporters
| Parameter | Value | Assay | Cell Type | Reference |
| EC₅₀ for KCC2 Activation | 616 nM | Rb⁺ Flux Assay | Xenopus oocytes expressing KCC2 | |
| Effect on other CCCs | No significant effect on NKCC1, KCC1, KCC3, KCC4 | Rb⁺ Flux Assay | Xenopus oocytes | |
| KCC2-mediated Tl⁺ influx | No increase | Thallium Flux Assay | HEK293 cells expressing KCC2 |
Table 2: this compound Effect on Intracellular Chloride and GABAergic Signaling
| Parameter | This compound Effect | Concentration | Experimental Model | Reference |
| Intracellular Cl⁻ | No change | 30 µM (5h) | NG108-15 cells | |
| EGABA Shift | Hyperpolarizing shift | 25 µM | Spinal cord slices (BDNF-treated) | |
| GABAA Current Potentiation | Potentiation | EC₅₀ = 4.9 µM | Cultured hippocampal neurons |
Table 3: Pharmacokinetics of this compound and its Prodrug CLP290
| Compound | Administration | Dose | t₁/₂ | Cₘₐₓ | AUC | Species | Reference |
| This compound | IV | 10 mg/kg | < 15 min | ~1000 ng/mL | ~200 ngh/mL | Rat | |
| This compound | IP | 100 mg/kg | - | ~400 ng/mL | ~800 ngh/mL | Rat | |
| CLP290 (prodrug) | PO | 100 mg/kg | ~5 h | ~800 ng/mL | ~4000 ng*h/mL | Rat |
Signaling Pathways
The regulation of KCC2 is complex, involving multiple signaling pathways that modulate its expression and function. The proposed mechanisms of this compound action are presented in the context of these pathways.
Proposed Signaling Pathway for this compound as a KCC2 Activator
The initial hypothesis suggested that this compound enhances KCC2 function, possibly by promoting its trafficking to and stabilization at the plasma membrane. This would lead to increased Cl⁻ extrusion and a more hyperpolarized GABAA reversal potential (EGABA).
Proposed Signaling Pathway for this compound as a GABAA Receptor Potentiator
The alternative hypothesis posits that this compound directly modulates the GABAA receptor, enhancing its function independently of KCC2. This potentiation would lead to increased Cl⁻ influx upon GABA binding, which, paradoxically, could be excitatory if [Cl⁻]i is high. The off-target effects add another layer of complexity to its pharmacological profile.
Key Regulatory Pathways of KCC2
The function of KCC2 is dynamically regulated by various signaling cascades, which can be broadly categorized into those affecting its transcription and those modulating its post-translational modification and trafficking.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound and neuronal chloride homeostasis.
Measurement of EGABA using Gramicidin-Perforated Patch-Clamp
This technique allows for the electrophysiological recording of GABA-evoked currents while maintaining the endogenous intracellular chloride concentration.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Gramicidin stock solution (e.g., 50 mg/mL in DMSO)
-
Internal solution (in mM): 150 KCl, 10 HEPES, pH 7.2 with KOH
-
External solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, bubbled with 95% O₂/5% CO₂
-
GABA or a GABAA receptor agonist (e.g., isoguvacine)
Procedure:
-
Prepare the internal solution and sonicate for 30 minutes.
-
Add gramicidin to the internal solution to a final concentration of 50-100 µg/mL and vortex thoroughly.
-
Back-fill a patch pipette with the gramicidin-containing internal solution.
-
Establish a giga-ohm seal on a neuron.
-
Monitor the access resistance until it stabilizes (typically 20-60 MΩ), indicating successful perforation of the membrane.
-
In voltage-clamp mode, hold the neuron at various potentials (e.g., from -80 mV to -40 mV in 10 mV steps).
-
At each holding potential, apply a brief puff of GABA (e.g., 100 µM) and record the evoked current.
-
Plot the peak current amplitude against the holding potential. The reversal potential (EGABA) is the x-intercept of this I-V curve.
-
To test the effect of this compound, perfuse the bath with the external solution containing the desired concentration of this compound and repeat steps 6-8.
KCC2 Activity Measurement using Thallium Flux Assay
This high-throughput assay uses the potassium surrogate, thallium (Tl⁺), to measure KCC2 activity.
Materials:
-
HEK293 cells stably expressing KCC2
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader (e.g., FLIPR)
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Chloride-free buffer (in mM): 135 Na-gluconate, 1 Ca-gluconate₂, 1 Mg-gluconate₂, 10 HEPES, 5 glucose, pH 7.4 with NaOH
-
Stimulus buffer: Chloride-free buffer supplemented with Tl₂SO₄ and K₂SO₄.
Procedure:
-
Plate KCC2-expressing HEK293 cells in the microplates and grow to confluence.
-
Load the cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
During dye loading, incubate the cells with this compound or vehicle control.
-
Measure baseline fluorescence in the plate reader.
-
Add the stimulus buffer containing Tl⁺ and K⁺ to initiate the influx.
-
Immediately begin recording the fluorescence signal over time.
-
The rate of fluorescence increase is proportional to the rate of Tl⁺ influx via KCC2.
-
Calculate the initial rate of influx and compare between this compound-treated and control wells.
Cell Surface Biotinylation for KCC2 Expression
This biochemical assay is used to quantify the amount of KCC2 protein present on the cell surface.
Materials:
-
Cultured neurons or brain tissue slices
-
Sulfo-NHS-SS-Biotin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-KCC2 antibody
Procedure:
-
Treat cells or tissue with this compound or vehicle control.
-
Wash with ice-cold PBS.
-
Incubate with Sulfo-NHS-SS-Biotin on ice to label surface proteins.
-
Quench the biotinylation reaction with a quenching buffer (e.g., PBS with glycine).
-
Lyse the cells and collect the total protein lysate.
-
Take an aliquot of the total lysate for analysis of total KCC2 expression.
-
Incubate the remaining lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
-
Elute the biotinylated proteins from the beads.
-
Analyze the total lysate and the biotinylated fraction by SDS-PAGE and Western blotting using an anti-KCC2 antibody.
-
Quantify the band intensities to determine the ratio of surface to total KCC2.
Intracellular Chloride Imaging with MQAE
N-(6-Methoxyquinolyl)acetoethyl ester (MQAE) is a fluorescent dye that is quenched by chloride, allowing for the qualitative and quantitative assessment of [Cl⁻]i.
Materials:
-
Fluorescence microscope (confocal or two-photon)
-
MQAE stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Load neurons in culture or brain slices with MQAE by incubating with aCSF containing 5-10 mM MQAE.
-
Wash out the excess dye.
-
Acquire baseline fluorescence images.
-
To induce a chloride influx, apply a GABAA receptor agonist.
-
To test the effect of this compound on chloride extrusion, monitor the recovery of MQAE fluorescence after the agonist is washed out, in the presence and absence of this compound.
-
For quantitative measurements, a calibration curve must be generated by clamping the intracellular chloride concentration using ionophores (e.g., nigericin and tributyltin) in solutions with known chloride concentrations.
Experimental Workflow for Compound Evaluation
The investigation of a novel compound's effect on neuronal chloride homeostasis typically follows a multi-step workflow, from initial screening to in-depth mechanistic studies.
Conclusion
The story of this compound underscores the complexities inherent in drug discovery for CNS disorders and the critical importance of rigorous, multi-faceted validation of a compound's mechanism of action. While the initial promise of this compound as a selective KCC2 activator has been challenged, the research it has spurred has significantly advanced our understanding of neuronal chloride homeostasis and its therapeutic potential. The controversy surrounding this compound highlights the need for a standardized set of assays and experimental models for the characterization of KCC2 modulators.
For researchers and drug development professionals, the case of this compound serves as a valuable lesson in the necessity of employing orthogonal approaches to confirm a compound's mechanism of action. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic investigation of future candidates targeting the delicate balance of neuronal chloride. Ultimately, a deeper understanding of the molecular machinery governing chloride transport will pave the way for the development of novel and effective treatments for a range of debilitating neurological conditions.
References
- 1. BDNF-induced TrkB activation down-regulates the K+–Cl− cotransporter KCC2 and impairs neuronal Cl− extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDNF regulates spontaneous correlated activity at early developmental stages by increasing synaptogenesis and expression of the K+/Cl- co-transporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] BDNF-induced TrkB activation down-regulates the K+–Cl− cotransporter KCC2 and impairs neuronal Cl− extrusion | Semantic Scholar [semanticscholar.org]
CLP257's Effect on GABAergic Inhibition: A Technical Guide on a Controversial Molecule
Executive Summary
CLP257 is a small molecule that has generated significant interest and debate within the neuroscience community. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), it offered a promising new mechanism for treating neurological disorders characterized by impaired GABAergic inhibition, such as neuropathic pain and epilepsy. The proposed mechanism involved restoring the low intracellular chloride concentration ([Cl⁻]i) necessary for hyperpolarizing responses mediated by GABA-A receptors (GABA-A Rs). However, subsequent research has challenged this initial hypothesis, providing compelling evidence that this compound's primary mechanism of action is the potentiation of GABA-A receptors, independent of KCC2 activity. This guide provides an in-depth analysis of the conflicting evidence, details the experimental protocols used, presents the quantitative data from key studies, and discusses the implications for researchers and drug development professionals.
Introduction: The Critical Role of KCC2 in GABAergic Inhibition
In the mature central nervous system (CNS), the neurotransmitter γ-aminobutyric acid (GABA) is the primary mediator of fast synaptic inhibition.[1] This inhibition is crucial for maintaining neural circuit stability and preventing hyperexcitability. The binding of GABA to its ionotropic GABA-A receptors opens a channel permeable to chloride ions (Cl⁻).[2] The direction of Cl⁻ flow, and thus the physiological response, is dictated by the electrochemical gradient for chloride.
The neuron-specific K-Cl cotransporter 2 (KCC2) is the principal transporter responsible for extruding Cl⁻ from neurons, thereby maintaining a low intracellular chloride concentration.[1] This low [Cl⁻]i ensures that the activation of GABA-A receptors leads to a Cl⁻ influx, hyperpolarizing the neuron and making it less likely to fire an action potential (i.e., causing inhibition).[2] Dysfunction or downregulation of KCC2 is implicated in numerous neurological conditions, including epilepsy, neuropathic pain, and spasticity, where the resulting accumulation of intracellular Cl⁻ can cause GABAergic signaling to become depolarizing and even excitatory.[2] Consequently, enhancing KCC2 function has emerged as a novel therapeutic strategy for these disorders.
Initial Hypothesis: this compound as a Selective KCC2 Activator
This compound was first described as a selective activator of KCC2, emerging from a high-throughput screen designed to identify compounds that could lower intracellular chloride. This initial body of work suggested that this compound could restore neuronal Cl⁻ extrusion in neurons where KCC2 function was compromised.
Quantitative Data Supporting KCC2 Activation
| Parameter | Value | Cell/System Type | Reference |
| EC₅₀ for KCC2 Activation | 616 nM | NG108-cl cells | |
| KCC2 Transport Activity | 61% increase (at 200 nM) | Xenopus laevis oocytes expressing KCC2 | |
| Effect on EGABA | Hyperpolarization | Superficial dorsal horn neurons in rat spinal cord slices | |
| Selectivity | Inactive against NKCC1, KCC1, KCC3, KCC4, and 55 other receptors | Various (HEK293 cells, oocytes, binding assays) | |
| GABA-A Receptor Agonism | < 0.2% of muscimol effect (at 50 µM) | CHO cells with recombinant α1β2γ2 GABA-A receptors |
Key Experimental Protocols (Gagnon et al., 2013)
-
Intracellular Chloride Measurement: A fluorometric assay was used in NG108-15 cells stably expressing the Cl⁻-sensitive fluorescent protein, Clomeleon. The assay measured changes in [Cl⁻]i in response to compound application over a 5-hour period.
-
Cation-Chloride Cotransporter (CCC) Selectivity: A Rubidium (Rb⁺) flux assay was performed in Xenopus laevis oocytes microinjected with cRNA for different CCC family members (KCC1-4, NKCC1-2). KCC2 activity was measured as the portion of Rb⁺ influx sensitive to the KCC2 inhibitor VU0240551.
-
Electrophysiology (EGABA Measurement): Whole-cell patch-clamp recordings were performed on superficial dorsal horn neurons in rat spinal cord slices. A chloride load was imposed via the patch pipette, and the reversal potential for GABA-A currents (EGABA) was measured to assess Cl⁻ extrusion capacity before and after this compound application.
-
KCC2 Membrane Expression: Immunoblotting was used to measure the levels of KCC2 monomers and dimers in the plasma membrane of cells from BDNF-treated spinal cord slices. This was done to test if this compound increased the surface expression of the transporter.
Proposed Signaling Pathway
The initial hypothesis posited that this compound directly or indirectly enhances the function of KCC2. This leads to a more efficient extrusion of chloride ions, lowering [Cl⁻]i and restoring the hyperpolarizing nature of GABA-A receptor-mediated currents, thus strengthening GABAergic inhibition.
A Contradictory Finding: this compound as a GABA-A Receptor Potentiator
In 2017, a study by Cardarelli et al. challenged the role of this compound as a KCC2 activator. Their research, using different methodologies, was unable to replicate the effects on KCC2. Instead, they found that this compound directly potentiates currents mediated by GABA-A receptors, a mechanism independent of KCC2 activity.
Quantitative Data Supporting GABA-A Receptor Potentiation
| Parameter | Value | Cell/System Type | Reference |
| EC₅₀ for GABA-A Potentiation | 4.9 µM | Cultured rat hippocampal neurons | |
| Effect on [Cl⁻]i | No change (after 5-hr exposure to 30 µM) | NG108-15 cells | |
| Effect on KCC2 Activity | No modulation | NG108-15 cells | |
| Effect on KCC2 Surface Expression | No increase; reduction at high concentrations | N2a cells expressing tagged KCC2 | |
| Other Identified Targets | MAO-B (nanomolar efficacy), PPARγ, 5-HT₁ₐ receptor, adenosine transporter (low micromolar) | Radioligand binding assays |
Key Experimental Protocols (Cardarelli et al., 2017)
-
Intracellular Chloride Measurement: Gramicidin perforated-patch recordings were used to measure [Cl⁻]i in NG108-15 cells. This technique preserves the endogenous intracellular chloride concentration, unlike conventional whole-cell recordings. No change in [Cl⁻]i was observed after a 5-hour exposure to this compound.
-
KCC2 Surface Expression Assay: N2a cells were transfected with a pH-sensitive, extracellularly-tagged KCC2 construct (KCC2-pHext). This allowed for direct visualization and quantification of surface-expressed vs. internalized transporters. This compound did not increase surface KCC2 levels.
-
Electrophysiology (GABA-A Current Measurement): Whole-cell voltage-clamp recordings were performed on cultured rat hippocampal neurons. This compound was found to rapidly and reversibly potentiate whole-cell currents activated by a subsaturating concentration of the GABA-A agonist muscimol. This potentiation was not blocked by a KCC2 inhibitor (VU0463271) or by shRNA-mediated knockdown of KCC2.
Revised Signaling Pathway
This conflicting evidence suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines or neurosteroids, enhancing the receptor's response to GABA. This action directly increases Cl⁻ influx upon GABA binding, thereby enhancing inhibition without altering the underlying chloride gradient set by KCC2.
Discussion: Reconciling the Conflicting Data
The discrepancy between the two major findings on this compound's mechanism highlights the critical importance of methodological rigor in pharmacological studies. The conflicting results are likely due to differences in experimental models and techniques.
-
Concentration Dependence: The effect of this compound may be concentration-dependent. The potentiation of GABA-A receptors was observed with an EC₅₀ of 4.9 µM, whereas the purported KCC2 activation had a much higher affinity with an EC₅₀ of 616 nM. However, even at low concentrations, the KCC2-independent effects on GABA-A currents complicate the interpretation of results. High concentrations (30-100 µM) have been noted by others to have complex effects, sometimes increasing the duration of epileptiform activity.
-
Assay Sensitivity and Artifacts: The original screen used a fluorescent reporter in an immortalized cell line, which may be prone to artifacts. The perforated-patch clamp technique used by Cardarelli et al. is considered a more direct and physiologically relevant method for measuring the native chloride gradient.
-
Off-Target Effects: The identification of several other targets for this compound, most notably the potent inhibition of MAO-B, further complicates its use as a specific research tool.
Workflow and Outcome Comparison
Conclusion and Recommendations for Researchers
The weight of the evidence, particularly from direct electrophysiological measurements in neurons, strongly suggests that this compound is not a selective KCC2 activator. Its primary, replicable effect at micromolar concentrations is the potentiation of GABA-A receptors. The reported effects of this compound in various animal models of pain and epilepsy are likely mediated by this GABAergic potentiation, and potentially by its effects on other targets like MAO-B, rather than through the enhancement of KCC2.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Use with Caution: If used, this compound should be considered a non-specific potentiator of GABAergic inhibition with a complex pharmacological profile. Appropriate controls, such as testing its effects in the presence of KCC2 inhibitors or in KCC2 knockout models, are essential.
-
Focus on Novel Modulators: The search for genuine and selective KCC2 potentiators remains a valid and important therapeutic goal. The controversy surrounding this compound underscores the need for rigorous pharmacological validation of new chemical entities targeting this transporter.
References
Unraveling CLP257: A Technical Guide to its Discovery, Development, and Controversial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLP257, a small molecule initially heralded as a promising selective potentiator of the K⁺-Cl⁻ cotransporter KCC2, has been the subject of significant scientific investigation and debate. KCC2 plays a crucial role in establishing the low intracellular chloride concentrations necessary for effective GABAergic inhibition in the mature central nervous system. Its dysfunction has been implicated in a variety of neurological disorders, including neuropathic pain, epilepsy, and spasticity, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the discovery and development of this compound, presenting the seminal findings that supported its role as a KCC2 potentiator. Crucially, this document also delves into the subsequent research that has challenged this initial hypothesis, proposing an alternative mechanism of action involving the potentiation of GABA-A receptors. By presenting the conflicting evidence side-by-side, along with detailed experimental protocols and quantitative data, this guide offers a comprehensive resource for researchers seeking to understand the complex pharmacology of this compound and the ongoing efforts to therapeutically target neuronal chloride homeostasis.
Discovery of this compound as a KCC2 Potentiator
This compound was identified through a high-throughput screening (HTS) campaign of over 92,500 small molecules.[1] The primary goal of this screen was to discover compounds that could enhance the function of the K⁺-Cl⁻ cotransporter KCC2, thereby lowering intracellular chloride ([Cl⁻]i) in neurons.[1]
High-Throughput Screening Workflow
The HTS utilized a cell-based assay employing the Clomeleon chloride-sensitive fluorescent protein to detect changes in intracellular chloride concentration.[1] The workflow was designed to identify molecules that could reduce [Cl⁻]i in a neuronal-like cell line endogenously expressing low levels of KCC2, mimicking a pathological state of KCC2 hypofunction.[1]
Proposed Mechanism of Action: KCC2 Potentiation
The initial characterization of this compound supported its role as a selective KCC2 potentiator.[1] The proposed mechanism involves an increase in the plasma membrane expression of KCC2, leading to enhanced chloride extrusion and a hyperpolarizing shift in the GABA-A reversal potential (EGABA). This restoration of inhibitory GABAergic signaling was posited as the basis for its therapeutic effects in preclinical models of neuropathic pain.
The Controversy: An Alternative Mechanism of Action
Subsequent research challenged the initial findings, suggesting that the physiological effects of this compound are not mediated by KCC2 potentiation but rather by the potentiation of GABA-A receptors. These studies failed to replicate the effects of this compound on intracellular chloride and KCC2 surface expression. Instead, they demonstrated that this compound directly enhances GABA-A receptor currents, a mechanism independent of KCC2 activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the seminal papers on this compound, highlighting the conflicting data on its mechanism of action.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Reported Value (Gagnon et al., 2013) | Reported Value (Cardarelli et al., 2017) | Assay |
| EC₅₀ for KCC2 Activation | 616 nM | Not active | Clomeleon Assay in NG108-cl cells |
| EC₅₀ for GABA-A Receptor Potentiation | Not reported | ~4.9 µM | Whole-cell patch clamp in cultured hippocampal neurons |
| KCC2 Transport Activity | 61% increase (at 200 nM) | No significant increase | Rb⁺ flux assay in Xenopus oocytes / Tl⁺ influx assay in HEK293 cells |
| KCC2 Surface Expression | Increased | No change or decreased at high concentrations | Surface Biotinylation and Western Blot |
| Selectivity vs. NKCC1, KCC1, KCC3, KCC4 | Inactive | Inactive against NKCC1 | Rb⁺ flux assay / Tl⁺ influx assay |
Table 2: Preclinical In Vivo Data for this compound and its Prodrug CLP290
| Preclinical Model | Compound | Key Finding (Gagnon et al., 2013) |
| Rat Model of Neuropathic Pain (Spared Nerve Injury) | CLP290 (oral) | Alleviated mechanical hypersensitivity with efficacy comparable to pregabalin, but without motor impairment. |
| Spinal Cord Slices from Neuropathic Pain Model | This compound | Restored Cl⁻ extrusion capacity in dorsal horn neurons. |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the investigation of this compound. These protocols are based on the information provided in the cited literature.
Clomeleon-Based High-Throughput Screen for KCC2 Potentiators
-
Principle: This assay utilizes the ratiometric fluorescent chloride indicator, Clomeleon, to measure changes in intracellular chloride concentration ([Cl⁻]i). A decrease in the YFP/CFP fluorescence ratio indicates a reduction in [Cl⁻]i, signifying enhanced KCC2 activity.
-
Cell Line: NG108-15 cells stably expressing Clomeleon (NG108-cl).
-
Protocol Overview:
-
NG108-cl cells are plated in 384-well plates.
-
Compound library is added to the cells and incubated for a defined period (e.g., 5 hours).
-
Fluorescence is measured using an automated microscopy platform, capturing both YFP and CFP emission.
-
The YFP/CFP ratio is calculated for each well.
-
Compounds that induce a significant decrease in the YFP/CFP ratio are identified as primary hits.
-
-
Key Reagents:
-
NG108-cl cells
-
DMEM/High Glucose medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound library dissolved in DMSO.
-
Thallium (Tl⁺) Flux Assay for KCC2 Activity
-
Principle: KCC2 can transport thallium (Tl⁺) in place of potassium (K⁺). This assay uses a Tl⁺-sensitive fluorescent dye that increases its fluorescence upon Tl⁺ binding. An increase in the rate of fluorescence indicates enhanced KCC2-mediated Tl⁺ influx.
-
Cell Line: HEK293 cells transiently or stably expressing human KCC2.
-
Protocol Overview:
-
HEK293-KCC2 cells are plated in 384-well plates.
-
Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
-
A baseline fluorescence reading is taken.
-
A stimulus buffer containing Tl⁺ is added to the wells.
-
The rate of increase in fluorescence is measured over time using a fluorescence plate reader (e.g., FLIPR).
-
-
Key Reagents:
-
HEK293 cells expressing KCC2
-
FluxOR™ Potassium Ion Channel Assay Kit or similar Tl⁺-sensitive dye.
-
Assay buffer (e.g., HBSS) supplemented with HEPES, ouabain (to inhibit Na⁺/K⁺-ATPase), and bumetanide (to inhibit NKCC1).
-
Stimulus buffer containing thallium sulfate.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Principle: This technique allows for the direct measurement of ion channel currents and membrane potential in single cells. It was used to assess both KCC2 function (via EGABA) and direct modulation of GABA-A receptors.
-
Preparations: Cultured hippocampal neurons or acute spinal cord slices.
-
Protocol for GABA-A Receptor Modulation:
-
Establish a whole-cell recording configuration on a cultured neuron.
-
Hold the neuron at a fixed voltage (e.g., -60 mV).
-
Apply a sub-saturating concentration of GABA to elicit a baseline current.
-
Co-apply GABA and this compound to measure the potentiation of the GABA-evoked current.
-
-
Key Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2.5 MgCl₂, 2.5 CaCl₂, 10 HEPES, 11 glucose, pH 7.4.
-
Internal Solution (for GABAA currents, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Cell Surface Biotinylation and Western Blotting
-
Principle: This method is used to quantify the amount of a protein present on the cell surface. A membrane-impermeable biotinylating agent labels surface proteins, which are then isolated and quantified by Western blotting.
-
Preparations: Cultured cells or acute tissue slices.
-
Protocol Overview:
-
Treat cells or slices with this compound or vehicle.
-
Incubate with a membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.
-
Quench the reaction and lyse the cells.
-
Isolate the biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins and analyze the amount of KCC2 by Western blotting, comparing it to the total amount of KCC2 in the cell lysate.
-
-
Key Reagents:
-
Sulfo-NHS-SS-Biotin
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Streptavidin-agarose beads.
-
Primary antibody against KCC2.
-
HRP-conjugated secondary antibody.
-
In Vivo Model of Neuropathic Pain
-
Model: Spared Nerve Injury (SNI) model in rats.
-
Principle: This surgical model induces a persistent state of neuropathic pain, characterized by mechanical allodynia (pain in response to a normally non-painful stimulus).
-
Behavioral Assessment:
-
Von Frey Test: Calibrated filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. A lower threshold indicates hypersensitivity.
-
-
Drug Administration: The prodrug of this compound, CLP290, was administered orally to assess its analgesic efficacy.
Conclusion
The story of this compound is a compelling case study in drug discovery and the importance of rigorous mechanistic validation. Initially identified as a selective KCC2 potentiator with therapeutic potential in neurological disorders, subsequent research has cast significant doubt on this mechanism, proposing instead that its effects are mediated by the potentiation of GABA-A receptors. This controversy underscores the complexity of targeting ion transporters and the need for multifaceted approaches to deconvolute the pharmacological actions of novel compounds.
For researchers in the field, this guide provides a comprehensive overview of the discovery, development, and the dual-faceted mechanistic narrative of this compound. The detailed experimental protocols and compiled quantitative data offer a valuable resource for designing and interpreting future studies aimed at understanding and therapeutically modulating neuronal chloride homeostasis. The continued exploration of KCC2 as a drug target remains a promising avenue for the development of novel therapeutics for a range of debilitating neurological conditions.
References
CLP257 and its Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CLP257, a small molecule initially lauded as a selective activator of the K-Cl cotransporter 2 (KCC2), has generated significant interest within the neuroscience community for its potential therapeutic applications in a range of neurological disorders. The initial hypothesis, centered on its ability to restore chloride homeostasis and enhance GABAergic inhibition, positioned this compound as a promising candidate for conditions characterized by KCC2 dysfunction, such as neuropathic pain and epilepsy. However, subsequent research has cast considerable doubt on this mechanism of action, with a growing body of evidence suggesting that the physiological effects of this compound are, in fact, independent of KCC2 and are instead mediated through the potentiation of GABAA receptors.
This technical guide provides an in-depth analysis of the available scientific literature on this compound, with a specific focus on its impact on synaptic plasticity. It aims to offer a comprehensive resource for researchers, scientists, and drug development professionals by presenting a balanced overview of the conflicting evidence, detailing the experimental protocols employed in key studies, and summarizing the quantitative data in a clear and accessible format. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of the complex biology surrounding this compound.
The Controversy: KCC2 Activator vs. GABAA Receptor Potentiator
The KCC2 Activator Hypothesis
The initial studies supporting the role of this compound as a KCC2 activator were based on a variety of in vitro and in vivo experiments. The proposed mechanism centered on the idea that this compound could enhance the function of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride levels and thus enabling hyperpolarizing GABAergic inhibition.
| Parameter | Value | Species/Model | Reference |
| EC50 for KCC2 activation | 616 nM | Not specified | |
| Increase in KCC2 transport activity | 61% (at 200 nM) | Xenopus laevis oocytes | |
| Reduction in [Cl-]i | ~40% (from 57 mM) | Not specified | |
| Increase in Cl- accumulation rate (BDNF-treated slices) | 26% (at 25 µM) | Rat spinal slices | |
| Increase in Cl- accumulation rate (PNI spinal slices) | 45% (at 25 µM) | Rat spinal slices |
-
Fluorometric Assay for Intracellular Chloride ([Cl-]i): This high-throughput screening assay was developed to measure [Cl-]i in real-time. It was used to identify compounds that increase Cl- efflux.
-
86Rb+ Flux Assay in Xenopus laevis Oocytes: Oocytes were microinjected with cRNA coding for various cation chloride cotransporters (CCCs). The activity of these transporters was then measured by quantifying the influx of the potassium surrogate 86Rb+ in the presence and absence of this compound.
-
Fluorescent Lifetime Measurements of MQAE: The chloride-sensitive probe N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) was used to quantitatively measure K+-driven Cl- influx in spinal cord slices. An abrupt elevation of extracellular potassium ([K+]e) was used to trigger KCC2-dependent Cl- influx, which was then measured by changes in MQAE fluorescence lifetime.
-
Gramicidin Perforated-Patch Recordings: This electrophysiological technique was used to measure the reversal potential of GABAA currents (EGABA), which is dependent on the intracellular chloride concentration, in spinal dorsal horn neurons.
Caption: Proposed mechanism of this compound as a KCC2 activator.
The GABAA Receptor Potentiation Hypothesis
In a pivotal study, Cardarelli and colleagues (2017) presented compelling evidence that contradicted the KCC2 activator hypothesis. Their findings suggested that this compound does not directly affect KCC2 but instead potentiates GABAA receptor function, a mechanism independent of KCC2 activity.
| Parameter | Value | Species/Model | Reference |
| EC50 for potentiation of muscimol-activated currents | 4.9 µM | Cultured rat hippocampal neurons | |
| Effect on intracellular Cl- in NG108-15 cells (5h exposure to 30 µM this compound) | No significant change (p=0.57) | NG108-15 cells | |
| Effect on KCC2-mediated Tl+ influx | No increase | HEK293 cells expressing KCC2 | |
| Effect on KCC2 surface expression | No increase (reduced at higher concentrations) | N2a cells expressing KCC2-pHext |
-
Gramicidin Perforated-Patch Recordings: Used to measure intracellular Cl- levels in NG108-15 cells.
-
Cl- Imaging: Employed to monitor changes in intracellular chloride in response to this compound and KCC2 inhibitors.
-
Thallium (Tl+) Influx Assays: A functional assay to measure KCC2 activity, as KCC2 can transport Tl+. These experiments were conducted in HEK293 cells exogenously expressing KCC2.
-
Whole-Cell Patch-Clamp Recordings: Utilized to measure GABAA currents in cultured hippocampal neurons in response to the GABAA agonist muscimol, with and without the presence of this compound.
-
Immunoprecipitation and Immunoblotting: Performed to assess the expression levels of KCC2 protein in different cell lines.
Caption: Proposed mechanism of this compound as a GABAA receptor potentiator.
Impact on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The modulation of GABAergic inhibition can significantly influence synaptic plasticity. Given the effects of this compound on GABAergic signaling, its impact on long-term potentiation (LTP) and long-term depression (LTD) has been a subject of investigation.
A study by Mendoza et al. (2016) investigated the effects of this compound on LTP in the hippocampus of aged mice, where synapse-specificity of LTP is often impaired.
Quantitative Data on the Effects of this compound on Synaptic Plasticity
| Experimental Condition | Effect of this compound (100 µM) | Animal Model | Reference |
| LTP in tetanized pathway (S1) in old mice | No significant effect on LTP magnitude | Old C57BL/6J mice (21-28 months) | |
| Potentiation in untetanized pathway (S2) in old mice | Significantly stopped the spread of potentiation | Old C57BL/6J mice (21-28 months) | |
| LTP in tetanized pathway (S1) in young mice | No effect | Young C57BL/6J mice (3.75-6.25 months) | |
| Potentiation in untetanized pathway (S2) in young mice | No effect | Young C57BL/6J mice (3.75-6.25 months) |
Experimental Protocols for Synaptic Plasticity Studies
-
Slice Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of hippocampal slices from young and old mice.
-
Long-Term Potentiation (LTP) Induction: LTP was induced using a theta-burst stimulation (TBS) protocol applied to the Schaffer collaterals.
-
Synaptic Specificity Assessment: Two independent Schaffer collateral pathways were stimulated to test whether LTP induced in one pathway spread to the other, non-tetanized pathway.
-
Pharmacological Manipulations: Slices were pre-incubated with this compound (100 µM) for 1 hour before LTP induction.
Experimental Workflow for a Synaptic Plasticity Experiment
Caption: A typical workflow for a synaptic plasticity experiment.
Other Potential Targets and Therapeutic Implications
Beyond the debate over KCC2 and GABAA receptors, research has identified other potential molecular targets for this compound. Notably, it has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B) with nanomolar efficacy. It also exhibits binding to other targets in the low micromolar range, including the 5-HT1A receptor, the adenosine transporter, and PPARγ. The contribution of these off-target effects to the overall physiological and behavioral outcomes observed with this compound administration remains to be fully elucidated.
Despite the controversy surrounding its mechanism of action, this compound and its prodrug CLP290 have shown promise in various preclinical models of neurological disorders, including neuropathic pain, epilepsy, and spasticity following spinal cord injury. These findings underscore the therapeutic potential of modulating GABAergic signaling, regardless of the precise molecular mechanism of this compound.
Discussion and Future Directions
The conflicting findings regarding the mechanism of action of this compound highlight the complexities of drug discovery and the importance of rigorous validation of initial findings. While the evidence now strongly suggests that this compound is not a direct activator of KCC2, the initial hypothesis spurred valuable research into the role of chloride homeostasis in neurological disorders.
Future research should focus on several key areas:
-
Definitive elucidation of the binding site of this compound on the GABAA receptor.
-
Investigation of the contribution of this compound's other known targets (e.g., MAO-B) to its in vivo effects.
-
Development of more selective KCC2 activators to definitively probe the therapeutic potential of targeting this transporter.
-
Further preclinical studies to evaluate the efficacy and safety of this compound and related compounds in a wider range of neurological and psychiatric disorders.
Conclusion
This compound has served as a valuable pharmacological tool, sparking important discussions and research into the fundamental mechanisms of synaptic inhibition and plasticity. While the initial hypothesis of KCC2 activation has been largely refuted, the discovery of its potentiation of GABAA receptors provides a clear rationale for its observed efficacy in preclinical models. The journey of this compound from a putative KCC2 activator to a recognized GABAA receptor potentiator underscores the iterative nature of scientific discovery and provides a compelling case for the continued exploration of GABAergic modulation as a therapeutic strategy for a host of debilitating neurological conditions. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, offering a valuable resource for researchers and drug developers in the field of neuroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
CLP257: A Potential Therapeutic for Epilepsy Explored
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Current anti-epileptic drugs (AEDs) are effective for many patients, but a significant portion suffers from refractory epilepsy, highlighting the urgent need for novel therapeutic strategies.[1] One promising avenue of research focuses on modulating neuronal chloride homeostasis, a critical factor in regulating inhibitory neurotransmission.[1][2] The K+-Cl- cotransporter 2 (KCC2) plays a pivotal role in this process by extruding chloride ions from neurons, thereby maintaining the hyperpolarizing effect of the neurotransmitter GABA.[2] Dysfunction of KCC2 has been implicated in the pathophysiology of epilepsy. CLP257 has emerged as a small molecule with the potential to treat epilepsy, initially identified as a selective activator of KCC2. This technical guide provides a comprehensive overview of the preclinical data on this compound, its proposed mechanisms of action, relevant experimental protocols, and the ongoing debate surrounding its primary molecular target.
Mechanism of Action: An Unfolding Narrative
This compound was initially reported to be a selective activator of the K+-Cl- cotransporter KCC2, with an EC50 of 616 nM. This proposed mechanism suggested that this compound could restore impaired chloride transport in neurons with diminished KCC2 activity, a condition observed in epilepsy. By enhancing KCC2-mediated chloride extrusion, this compound was thought to re-establish the hyperpolarizing gradient for GABAergic neurotransmission, thereby strengthening inhibition and reducing neuronal hyperexcitability.
However, this mechanism has been a subject of debate. Subsequent studies have presented conflicting evidence, with some researchers unable to replicate the KCC2 activation by this compound. Instead, these studies suggest that the physiological and behavioral effects of this compound may be independent of KCC2 and could be mediated through the potentiation of GABAA receptor activity. One study reported that this compound potentiated muscimol-activated currents in cultured neurons with a half-maximal effective concentration (EC50) of 4.9 μM. This alternative mechanism suggests that this compound may directly enhance the function of GABAA receptors, the primary targets of benzodiazepines, leading to increased inhibitory signaling.
The following diagram illustrates the two proposed signaling pathways for this compound:
Preclinical Evidence in Epilepsy Models
Despite the mechanistic debate, preclinical studies have demonstrated the potential of this compound in various epilepsy models. These studies have primarily utilized in vitro preparations, such as organotypic hippocampal slice cultures, to investigate the effects of this compound on seizure-like activity.
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Organotypic Hippocampal Slices | 1-100 µM | Concentration-dependent reduction in seizure activity. | |
| Organotypic Hippocampal Slices | 1 µM | Non-significant decrease in the frequency of ictal-like discharges (ILDs). | |
| Organotypic Hippocampal Slices | 30 µM | Anticonvulsant action prevented by GABAA receptor antagonist SR95531. | |
| 4-Aminopyridine (4-AP) in vitro model | High Concentration | Increased duration of ictal-like discharges (ILDs). |
Controversy Regarding the Effect on Intracellular Chloride
A key point of contention is the effect of this compound on intracellular chloride concentration ([Cl-]i). The initial hypothesis of KCC2 activation would predict a reduction in [Cl-]i. However, experimental findings have been inconsistent.
| Cell Type | This compound Concentration | Observation on [Cl-]i | Reference |
| NG108-15 cells | 30 µM (5-hour exposure) | No change in intracellular chloride values. | |
| NG108-15 cells | 30 µM | Increased intracellular chloride values. | |
| HEK293-cl cells | Not specified | No change in [Cl-]i. |
This discrepancy in findings further fuels the debate about the primary mechanism of action of this compound.
Experimental Protocols
To facilitate further research and replication of key findings, this section provides detailed methodologies for some of the critical experiments cited in the this compound literature.
1. Organotypic Hippocampal Slice Culture Model of Epilepsy
This ex vivo model preserves the three-dimensional architecture of the hippocampus and allows for the long-term study of neuronal activity and plasticity.
-
Tissue Preparation: Hippocampi are dissected from P6-P7 rat pups in a sterile, cold Gey's balanced salt solution (GBSS) supplemented with D-glucose.
-
Slicing: 300-400 µm thick transverse slices are prepared using a vibrating microtome.
-
Culturing: Slices are placed on semiporous membrane inserts in 6-well plates containing a culture medium. The medium is typically composed of MEM Eagle with Glutamax-1, EBSS, D-glucose, penicillin-streptomycin, and horse serum.
-
Induction of Epileptiform Activity: Spontaneous epileptiform activity can develop over time in culture, particularly with serum deprivation protocols.
-
Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 region of the slices to monitor spontaneous epileptiform discharges.
2. 4-Aminopyridine (4-AP) In Vitro Seizure Model
4-AP is a potassium channel blocker that induces epileptiform activity in brain slices, providing an acute model of seizures.
-
Slice Preparation: Acute brain slices (typically hippocampal or cortical) of 300-400 µm thickness are prepared from rodents.
-
Incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.
-
Induction of Seizure-Like Events (SLEs): Slices are perfused with aCSF containing 4-aminopyridine (typically 100 µM).
-
Recording: Extracellular field potentials are recorded to detect the onset and characteristics of SLEs.
3. Gramicidin Perforated-Patch Recording
This electrophysiological technique allows for the measurement of neuronal electrical activity while maintaining the endogenous intracellular chloride concentration, which is crucial for studying GABAergic signaling.
-
Pipette Solution: The patch pipette is filled with a solution containing gramicidin (e.g., 20-50 µg/mL). To prevent leakage, the tip is often front-filled with a gramicidin-free solution, and the back is filled with the gramicidin-containing solution.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the neuronal membrane.
-
Perforation: Gramicidin molecules from the pipette solution insert into the cell membrane patch, forming small pores that are permeable to monovalent cations but not anions like chloride. This process can take 20-40 minutes.
-
Recording: Once a stable, low access resistance is achieved, voltage-clamp or current-clamp recordings can be performed to measure GABA-evoked currents or changes in membrane potential, respectively.
4. Two-Photon Imaging of Clomeleon
Clomeleon is a genetically encoded fluorescent sensor for chloride, allowing for the visualization of intracellular chloride dynamics in living cells.
-
Animal Model: Transgenic mice expressing Clomeleon in specific neuronal populations are often used.
-
Slice Preparation: Brain slices are prepared from Clomeleon-expressing mice.
-
Imaging Setup: A two-photon laser-scanning microscope is used for imaging.
-
Excitation and Emission: The CFP and YFP components of Clomeleon are excited (e.g., at 840-860 nm), and their respective emissions are collected.
-
Data Analysis: The ratio of YFP to CFP fluorescence is calculated, which is inversely proportional to the intracellular chloride concentration. Calibration procedures are necessary to convert fluorescence ratios to absolute chloride concentrations.
This compound represents a molecule of interest in the field of epilepsy research, though its precise mechanism of action remains an area of active investigation. While initially lauded as a KCC2 activator, compelling evidence also points towards a role in potentiating GABAA receptor function. The conflicting data on its effect on intracellular chloride concentration underscores the complexity of its pharmacology. Regardless of the primary target, preclinical studies in epilepsy models suggest that this compound or similar molecules that modulate inhibitory neurotransmission hold therapeutic potential. Further rigorous investigation is required to elucidate the definitive mechanism of action of this compound and to fully assess its efficacy and safety profile for the treatment of epilepsy. The experimental protocols detailed in this guide provide a framework for researchers to contribute to this ongoing effort.
References
Unraveling CLP257: A Technical Guide to its Chemical Profile, Properties, and Controversial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP257 has emerged as a molecule of significant interest within the neuroscience community, initially lauded as a selective activator of the K-Cl cotransporter 2 (KCC2). This proposed mechanism held promise for therapeutic interventions in a range of neurological disorders characterized by dysfunctional inhibitory neurotransmission, including neuropathic pain and epilepsy. However, the narrative surrounding this compound's mechanism of action has become a subject of scientific debate, with subsequent research suggesting a primary role as a potentiator of GABAA receptors. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, delves into the conflicting evidence regarding its molecular target, and presents detailed experimental protocols from the key studies that have shaped our current understanding of this enigmatic compound.
Chemical Structure and Properties
This compound is a thiazolone derivative with the systematic IUPAC name (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1(2H)-pyridazinyl)-4(5H)-thiazolone.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C14H14FN3O2S | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| CAS Number | 1181081-71-9 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| SMILES | O=C1N=C(N2CCCCN2)S/C1=C\C3=CC=C(F)C=C3O | |
| InChI Key | SKCADXVKQRCWTR-GHXNOFRVSA-N |
The Controversy: KCC2 Activator vs. GABAA Receptor Potentiator
The Case for KCC2 Activation (Gagnon et al., 2013)
Gagnon and his team identified this compound through a high-throughput screen for compounds that could lower intracellular chloride ([Cl-]i) in a neuroblastoma cell line (NG108-15) endogenously expressing KCC2. Their key findings supporting this compound as a KCC2 activator include:
-
Reduction of Intracellular Chloride: this compound was shown to decrease [Cl-]i in a concentration-dependent manner in NG108-15 cells, with an EC50 of 616 nM.
-
Selectivity: The compound showed no significant activity at other chloride cotransporters like NKCC1 or at a panel of 55 other receptors and channels.
-
Restoration of KCC2 Function: In spinal cord slices from a rat model of neuropathic pain where KCC2 function is impaired, this compound was reported to restore KCC2-mediated chloride extrusion.
-
In Vivo Efficacy: In a rat model of peripheral nerve injury, this compound was shown to alleviate hypersensitivity, consistent with the restoration of inhibitory signaling.
The Case for GABAA Receptor Potentiation (Cardarelli et al., 2017)
-
No Direct Effect on KCC2 Activity: Using a thallium (Tl+) influx assay, a functional measure of KCC2 activity, they found that this compound did not increase KCC2-mediated Tl+ flux in HEK293 cells overexpressing KCC2.
-
Potentiation of GABAA Receptor Currents: In whole-cell patch-clamp recordings from cultured hippocampal neurons, this compound was found to potentiate GABAA receptor-mediated currents with an EC50 of 4.9 µM. This effect was independent of KCC2 activity.
-
Lack of Effect on Intracellular Chloride: In contrast to the original report, they did not observe a this compound-induced decrease in [Cl-]i in NG108-15 cells using gramicidin perforated-patch recordings.
Signaling Pathway Diagrams
The two proposed mechanisms of action for this compound involve distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these differing hypotheses.
Caption: Proposed KCC2 activation pathway for this compound.
Caption: Proposed GABAA receptor potentiation pathway for this compound.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the conflicting studies on this compound's mechanism of action.
Chloride Imaging Assay (Gagnon et al., 2013)
Objective: To measure changes in intracellular chloride concentration ([Cl-]i) in response to this compound.
Cell Line: NG108-15 neuroblastoma cells stably expressing the ratiometric chloride indicator, Clomeleon.
Methodology:
-
Cell Culture: NG108-15-Clomeleon cells were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent.
-
Assay Preparation: Cells were plated in 96-well plates. Prior to the assay, the culture medium was replaced with a low-chloride extracellular solution.
-
Compound Application: this compound was dissolved in DMSO and diluted in the extracellular solution to the desired concentrations. The final DMSO concentration was kept below 0.1%.
-
Fluorescence Measurement: The fluorescence of Clomeleon was measured using a fluorescence plate reader with excitation wavelengths for CFP (430 nm) and YFP (500 nm) and an emission wavelength of 535 nm. The ratio of YFP to CFP fluorescence is proportional to the [Cl-]i.
-
Data Analysis: The change in the YFP/CFP ratio over time was used to determine the effect of this compound on [Cl-]i. EC50 values were calculated from concentration-response curves.
Thallium (Tl+) Influx Assay (Cardarelli et al., 2017)
Objective: To functionally assess KCC2 activity by measuring Tl+ influx, as KCC2 can transport Tl+ in place of K+.
Cell Line: HEK293 cells stably overexpressing human KCC2.
Methodology:
-
Cell Culture: HEK293-KCC2 cells were maintained in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent.
-
Assay Preparation: Cells were plated in 384-well plates. On the day of the assay, cells were loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR).
-
Compound Incubation: Cells were pre-incubated with this compound or control compounds for a specified period.
-
Tl+ Addition and Fluorescence Reading: A stimulus solution containing Tl+ was added to the wells, and the fluorescence was measured kinetically using a fluorescence plate reader. An increase in fluorescence indicates Tl+ influx.
-
Data Analysis: The rate of Tl+ influx was calculated from the kinetic fluorescence data and compared between different treatment groups.
Whole-Cell Patch-Clamp Electrophysiology (Cardarelli et al., 2017)
Objective: To measure the effect of this compound on GABAA receptor-mediated currents.
Cell Preparation: Primary hippocampal neurons were cultured from embryonic rats.
Methodology:
-
Recording Setup: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP (pH 7.2).
-
-
GABAA Current Elicitation: GABAA receptor-mediated currents were evoked by brief application of GABA or a GABAA agonist like muscimol.
-
This compound Application: this compound was applied to the bath solution at various concentrations.
-
Data Analysis: The amplitude and kinetics of the GABAA currents were measured before and after the application of this compound to determine its modulatory effect. Concentration-response curves were generated to calculate the EC50 for potentiation.
Quantitative Data Summary
| Experiment | Parameter | This compound Effect | Reported Value | Reference |
| Chloride Imaging (Gagnon et al.) | [Cl-]i Reduction | EC50 | 616 nM | |
| Tl+ Influx Assay (Cardarelli et al.) | KCC2-mediated Tl+ Influx | No significant increase | - | |
| Patch-Clamp Electrophysiology (Cardarelli et al.) | GABAA Current Potentiation | EC50 | 4.9 µM |
Conclusion
The case of this compound serves as a compelling example of the complexities and challenges inherent in drug discovery and mechanism of action studies. While initially presented as a promising KCC2 activator, subsequent rigorous investigation has cast doubt on this claim, suggesting a primary effect on GABAA receptors. The conflicting findings highlight the importance of utilizing multiple, robust experimental approaches to validate a compound's molecular target. For researchers working with this compound, it is crucial to consider both proposed mechanisms of action and to design experiments that can disambiguate its effects. The detailed protocols and data presented in this guide are intended to provide a solid foundation for future investigations into the therapeutic potential and true molecular mechanism of this intriguing molecule. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to determine its ultimate utility in the treatment of neurological disorders.
References
The Biological Activity of CLP257: A Review of the Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CLP257 has emerged as a molecule of significant interest in the field of neuroscience, primarily due to its potential to modulate neuronal excitability. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), it offered a promising therapeutic strategy for a variety of neurological disorders characterized by impaired chloride homeostasis, such as neuropathic pain and epilepsy.[1][2] However, subsequent research has presented conflicting evidence, suggesting that this compound's biological effects may be independent of KCC2 and instead mediated through the potentiation of GABAA receptors.[3][4] This technical guide provides a comprehensive review of the existing literature on the biological activity of this compound, presenting the quantitative data, detailing the experimental methodologies, and visualizing the proposed signaling pathways to offer a balanced perspective on the current state of knowledge.
Quantitative Data on the Biological Activity of this compound
The biological activity of this compound has been quantified in several studies, with key data points summarized below.
| Parameter | Value | Cell Line / Model System | Reference |
| EC50 (KCC2 Activation) | 616 nM | NG108-cl cells | [1] |
| Maximal [Cl-]i Reduction | ~40% (from 57 mM) | NG108-cl cells | |
| Increase in KCC2 Transport Activity | 61% (at 200 nM) | Xenopus laevis oocytes expressing KCC2 | |
| Increase in Cl- Accumulation Rate (BDNF-treated slices) | 26% (at 25 µM), restored to control at 100 µM | Rat spinal slices | |
| Increase in Cl- Accumulation Rate (PNI slices) | 45% (at 25 µM) | Rat spinal slices | |
| EC50 (GABAA Current Potentiation) | 4.9 µM | Cultured rat hippocampal neurons |
Controversy: KCC2 Activator vs. GABAA Receptor Potentiator
A significant point of contention in the literature is the primary mechanism of action of this compound.
The KCC2 Activator Hypothesis
Initial studies reported that this compound selectively enhances the function of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations and enabling hyperpolarizing GABAergic inhibition. This activity was proposed to occur through the rescue of KCC2 plasma membrane expression, thereby restoring chloride extrusion capacity in neurons with compromised KCC2 function.
The GABAA Receptor Potentiator Hypothesis
In contrast, a later study challenged the findings that this compound activates KCC2. This research reported no effect of this compound on KCC2 activity in various assays and instead demonstrated that this compound potentiates GABAA receptor currents. This potentiation was shown to be independent of KCC2 activity.
Key Experimental Protocols
To facilitate a deeper understanding and allow for critical evaluation, the methodologies for key experiments are detailed below.
KCC2 Activity Assay (Rb+-Flux Assay in Xenopus oocytes)
This assay is designed to measure the transport activity of KCC2 by quantifying the influx of a potassium congener, Rubidium (Rb+).
Protocol Steps:
-
Xenopus laevis oocytes are microinjected with cRNA encoding for KCC2 or other cation-chloride cotransporters.
-
Oocytes are pre-incubated with this compound (e.g., 200 nM) or a vehicle control.
-
Rb+ influx is initiated by the addition of a buffer containing 86Rb+.
-
After a defined period (e.g., 45 minutes), the influx is terminated by washing the oocytes with an ice-cold, Rb+-free buffer.
-
Individual oocytes are lysed, and the intracellular 86Rb+ content is measured using a scintillation counter.
-
The amount of 86Rb+ uptake is indicative of the transport activity of KCC2.
Measurement of Intracellular Chloride Concentration ([Cl-]i)
This experiment aims to determine the effect of this compound on the intracellular chloride concentration in neuronal cells.
Protocol Steps:
-
NG108-cl cells, which stably express the ratiometric chloride indicator "clomeleon" (a fusion of cyan and yellow fluorescent proteins), are used.
-
Cells are incubated with this compound or a vehicle control for a specified duration (e.g., 5 hours).
-
Ratiometric fluorescence imaging is performed by exciting the cells and measuring the emission from both CFP and YFP.
-
The ratio of YFP to CFP emission is calculated, which is sensitive to the intracellular chloride concentration.
-
In separate experiments, the emission ratio is calibrated to absolute intracellular chloride concentrations using ionophores to clamp the intracellular and extracellular chloride levels.
-
The change in intracellular chloride concentration following this compound treatment is then determined.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on GABAA receptor-mediated currents in neurons.
Protocol Steps:
-
Cultured neurons (e.g., hippocampal neurons) are prepared for electrophysiological recording.
-
A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
GABAA receptor-mediated currents are evoked by applying a subsaturating concentration of a GABAA agonist, such as muscimol.
-
A baseline of these currents is recorded.
-
This compound is then applied to the bath solution perfusing the neurons.
-
The GABAA currents are recorded again in the presence of this compound to observe any potentiation.
-
This compound is washed out to determine the reversibility of the effect.
-
The magnitude of the current potentiation is quantified.
Conclusion
The biological activity of this compound remains a subject of active scientific debate. While initial studies provided compelling evidence for its role as a selective KCC2 activator, subsequent research has presented a strong case for its action as a potentiator of GABAA receptors. The conflicting findings highlight the complexity of pharmacological modulation in the central nervous system and underscore the importance of rigorous, multi-faceted experimental approaches. For researchers, scientists, and drug development professionals, a thorough understanding of this controversy is crucial for interpreting past and future studies involving this compound and for guiding the development of novel therapeutics targeting neuronal excitability. The detailed experimental protocols and visualized pathways provided in this guide are intended to equip the reader with the necessary tools to critically evaluate the available data and contribute to the ongoing efforts to elucidate the true mechanism of action of this intriguing molecule.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CLP257 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP257 is a small molecule that has been investigated for its potential to modulate neuronal function, primarily in the context of restoring inhibitory signaling. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), this compound has been studied for its therapeutic potential in neurological disorders characterized by impaired chloride homeostasis, such as neuropathic pain and epilepsy.[1][2] However, subsequent research has presented conflicting evidence, suggesting that this compound may not directly activate KCC2 but rather potentiates the function of GABA-A receptors.[3][4]
These application notes provide a comprehensive overview of this compound, its proposed mechanisms of action, and detailed protocols for its use in primary neuron cultures. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity.
Mechanism of Action
The precise mechanism of action of this compound is a subject of ongoing scientific discussion. Two primary hypotheses have been proposed:
-
KCC2 Activation: The initial discovery of this compound identified it as a selective activator of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations.[5] By enhancing KCC2-mediated chloride extrusion, this compound is proposed to restore the hyperpolarizing potential of GABA-A receptor-mediated neurotransmission in pathological conditions where KCC2 function is compromised.
-
GABA-A Receptor Potentiation: Later studies have challenged the direct KCC2 activation model, providing evidence that this compound does not alter KCC2-mediated ion transport. Instead, these studies suggest that this compound potentiates GABA-A receptor currents, acting as a positive allosteric modulator. This potentiation of GABA-A receptor function is independent of KCC2 activity.
The following diagram illustrates the two proposed signaling pathways for this compound:
Figure 1: Proposed signaling pathways of this compound.
Data Presentation
The following tables summarize quantitative data reported for this compound in various experimental settings.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| KCC2 Activation (EC50) | 616 nM | NG108-15 cells | |
| GABA-A Current Potentiation (EC50) | 4.9 µM | Cultured rat hippocampal neurons | |
| Increase in KCC2 Transport Activity | 61% at 200 nM | Xenopus laevis oocytes |
Table 2: Effects of this compound on Neuronal Chloride Homeostasis and Synaptic Transmission
| Experimental Condition | this compound Concentration | Observed Effect | Neuron Type | Reference | | :--- | :--- | :--- | :--- | | BDNF-treated spinal slices | 25 µM | 26% increase in Cl- accumulation rate | Lamina II neurons | | | Peripheral nerve injury (PNI) spinal slices| 25 µM | 45% increase in Cl- accumulation rate | Lamina II neurons | | | BDNF-treated spinal slices | 100 µM | Complete restoration of Cl- transport to control levels | Lamina II neurons | | | PNI or BDNF-treated slices | 25 µM | Hyperpolarization of EGABA | Superficial dorsal horn neurons | | | Organotypic hippocampal slices | 1 µM | Improved chloride homeostasis and reduced duration of ictal-like discharges | Hippocampal neurons | | | Cultured hippocampal neurons | 30 µM | No change in intracellular Cl- levels after 5-hour exposure | Hippocampal neurons | |
Experimental Protocols
The following are detailed protocols for the application of this compound in primary neuron cultures.
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol provides a general guideline for establishing primary hippocampal or cortical neuron cultures from embryonic rodents. A healthy and consistent culture is essential for reproducible results.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E supplemented with B-27 and GlutaMAX)
-
Digestion solution (e.g., Papain at 20 U/mL)
-
Plating medium (e.g., Neurobasal medium with B-27, GlutaMAX, and 10% fetal bovine serum)
-
Maintenance medium (e.g., Neurobasal medium with B-27 and GlutaMAX)
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Coat culture surfaces with PDL or PLO overnight in a 37°C incubator.
-
Wash the coated surfaces three times with sterile water and allow them to dry completely.
-
Dissect hippocampi or cortices from E18 pups in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution for 20-30 minutes at 37°C.
-
Gently triturate the digested tissue with fire-polished Pasteur pipettes to create a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 200,000-500,000 cells/well for a 24-well plate).
-
After 24 hours, replace the plating medium with maintenance medium.
-
Perform half-medium changes every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 21.
Figure 2: Workflow for primary neuron culture preparation.
Protocol 2: Application of this compound and Assessment of Neuronal Viability
This protocol details the preparation and application of this compound to primary neuron cultures and a subsequent viability assessment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Pre-warmed maintenance medium
-
Cultured primary neurons (from Protocol 1)
-
Viability assay kit (e.g., MTT, PrestoBlue, or Live/Dead staining)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed maintenance medium to the desired final concentrations (e.g., 200 nM to 100 µM). It is crucial to also prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cultured neurons and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the neurons for the desired duration (e.g., acute application for minutes, or longer-term for hours to days) in a 37°C, 5% CO2 incubator.
-
Viability Assessment: Following incubation, assess neuronal viability using a standard assay according to the manufacturer's instructions to ensure that the observed effects are not due to cytotoxicity.
Protocol 3: Electrophysiological Recording of GABA-A Receptor Currents
This protocol describes how to measure the effect of this compound on GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured primary neurons on coverslips
-
Recording chamber for microscopy
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass pipettes for patch clamping
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
GABA or muscimol
-
This compound and vehicle control solutions
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply brief puffs of a subsaturating concentration of GABA or muscimol to elicit an inward current.
-
Record baseline GABA-A receptor-mediated currents.
-
Perfuse the chamber with aCSF containing this compound at the desired concentration and repeat the GABA/muscimol puffs.
-
To test for reversibility, wash out the this compound with aCSF and re-test the GABA/muscimol response.
-
Analyze the amplitude and kinetics of the GABA-A receptor currents before, during, and after this compound application. A concentration-response curve can be generated by applying increasing concentrations of this compound.
Protocol 4: Measurement of Intracellular Chloride Concentration
This protocol outlines a method to assess changes in intracellular chloride concentration ([Cl-]i) using a genetically encoded chloride indicator.
Materials:
-
Cultured primary neurons
-
Genetically encoded chloride indicator (e.g., SuperClomeleon) or a chloride-sensitive dye
-
Transfection reagent or viral vector for indicator delivery
-
Fluorescence microscope with appropriate filter sets
-
Image acquisition and analysis software
-
This compound and vehicle control solutions
Procedure:
-
Several days before the experiment, transfect or transduce the cultured neurons with the genetically encoded chloride indicator.
-
On the day of the experiment, mount the coverslip with transfected neurons in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images.
-
Perfuse the chamber with a solution containing this compound or vehicle control.
-
Acquire time-lapse fluorescence images to monitor changes in the fluorescence signal, which correspond to changes in [Cl-]i.
-
At the end of the experiment, calibrate the chloride indicator by perfusing with solutions of known high and low chloride concentrations.
-
Analyze the fluorescence ratio or intensity to determine the relative or absolute changes in [Cl-]i.
Figure 3: Workflow for measuring intracellular chloride.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of chloride homeostasis and GABAergic signaling in neuronal function and disease models. However, the controversy surrounding its precise mechanism of action necessitates careful experimental design and interpretation of results. Researchers using this compound should consider both its potential effects on KCC2 and GABA-A receptors. The protocols provided here offer a starting point for characterizing the effects of this compound in primary neuron cultures. It is recommended to perform thorough dose-response and time-course experiments, and to employ multiple complementary assays to elucidate the functional consequences of this compound treatment in the specific neuronal population and experimental paradigm under investigation.
References
- 1. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In-vivo Administration of CLP257 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the in vivo administration of CLP257, a selective activator of the K-Cl cotransporter 2 (KCC2), in rat models. This document outlines detailed methodologies for various administration routes, including intravenous, intraperitoneal, and oral gavage, based on established preclinical research. It includes quantitative data on dosing, pharmacokinetics, and efficacy, presented in clear, structured tables. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanism of action and procedural steps. This guide is intended to facilitate the reproducible and effective use of this compound in neuroscience and drug development research.
Introduction
This compound is a small molecule that has garnered significant interest in the field of neuroscience due to its selective activation of the neuronal K-Cl cotransporter KCC2.[1][2] KCC2 plays a crucial role in maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission. In various neurological disorders, including neuropathic pain and epilepsy, the function of KCC2 is often impaired, leading to a pathological shift in the chloride gradient and subsequent disinhibition.[1][3][4] this compound has been shown to restore this impaired chloride transport, thereby offering a promising therapeutic strategy. These application notes provide detailed protocols for the preparation and in vivo administration of this compound in rats to aid researchers in their investigation of its therapeutic potential.
Materials and Reagents
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Corn oil
-
Standard laboratory equipment (vortex mixer, magnetic stirrer, pH meter, sterile filters, etc.)
-
Gavage needles (for oral administration)
-
Syringes and needles (for injections)
Experimental Protocols
Preparation of this compound Formulations
1. Formulation using 2-hydroxypropyl-β-cyclodextrin (for IV, IP, and PO administration)
This is the most commonly cited vehicle for in vivo studies with this compound.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline. For example, to prepare 10 mL of vehicle, dissolve 2 g of HPBCD in 10 mL of sterile saline. Gentle heating and stirring may be required to fully dissolve the HPBCD. Allow the solution to cool to room temperature before adding this compound.
-
This compound Dissolution: Weigh the required amount of this compound powder and add it to the 20% HPBCD vehicle. The concentration will depend on the desired dose and administration volume. For example, to prepare a 10 mg/mL solution for a 100 mg/kg intraperitoneal injection at an administration volume of 10 mL/kg, you would dissolve 100 mg of this compound in 10 mL of the 20% HPBCD vehicle.
-
Final Preparation: Vortex and/or sonicate the mixture until the this compound is completely dissolved. The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.
2. Alternative Formulation (for general in vivo use)
For instances where cyclodextrin-based vehicles are not suitable, an alternative formulation can be prepared as follows:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 17.9 mg/mL).
-
Working Solution Preparation:
-
Take a calculated volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%).
-
Add Tween-80 (e.g., to a final concentration of 5%).
-
Add sterile saline to reach the final desired volume. Example for a 1.79 mg/mL working solution: To 100 µL of 17.9 mg/mL DMSO stock, add 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline. Mix thoroughly between each step. This formulation should be prepared fresh.
-
Administration Protocols in Rats
Animal Models: These protocols are suitable for adult male Sprague-Dawley rats. The principles can be adapted for other rat strains with appropriate adjustments based on body weight.
1. Intraperitoneal (IP) Administration
-
Dosage: Effective doses in a rat model of neuropathic pain have been shown to increase paw withdrawal thresholds, with a peak effect at 100 mg/kg, 2 hours post-injection.
-
Procedure:
-
Prepare the this compound solution in 20% HPBCD as described above.
-
Weigh the rat to determine the precise injection volume. The recommended maximum injection volume for IP administration in rats is 10 mL/kg.
-
Restrain the rat securely.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Aspirate to ensure no fluid is drawn back, then inject the solution slowly.
-
2. Intravenous (IV) Administration
-
Dosage: While specific IV dosages for efficacy studies are not detailed in the provided search results, pharmacokinetic studies have been conducted using IV administration. It is recommended to start with lower doses and perform dose-response studies.
-
Procedure:
-
Prepare the this compound solution in 20% HPBCD. Ensure the solution is sterile-filtered (0.22 µm filter) before administration.
-
The lateral tail vein is the most common site for IV injection in rats. Anesthesia or appropriate restraint is required.
-
Inject the solution slowly. The maximum recommended bolus injection volume is 5 ml/kg.
-
3. Oral (PO) Administration by Gavage
-
Dosage: Pharmacokinetic profiles have been determined following oral administration, though specific efficacy doses for this compound are less detailed than for its prodrug, CLP290. Dose-ranging studies are recommended.
-
Procedure:
-
Prepare the this compound solution in 20% HPBCD.
-
Measure the appropriate length of the gavage needle for the rat (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach. The maximum recommended gavage volume is 10-20 ml/kg.
-
4. Local Spinal Administration
-
Concentration: For direct application to the spinal cord, this compound has been used at a concentration of 100 µM in buffered saline containing 0.1% DMSO.
-
Procedure: This is a surgical procedure requiring anesthesia and stereotaxic equipment. The spinal cord is exposed, and the this compound solution is perfused over the target area.
Data Presentation
Table 1: Pharmacokinetic Profile of this compound in Rats
| Administration Route | Terminal Half-life (t½) | Key Observation |
| Intravenous (IV) | < 15 minutes | Rapid decline in plasma concentration. |
| Intraperitoneal (IP) | < 15 minutes | Rapid decline in plasma concentration. |
| Oral (PO) | < 15 minutes | Poor oral bioavailability. |
| Data sourced from pharmacokinetic analysis in adult male Sprague-Dawley rats. The rapid metabolism is primarily due to glucuronidation of the hydroxyl moiety. |
Table 2: Efficacy of Intraperitoneal this compound in a Rat Model of Neuropathic Pain
| Dose (mg/kg) | Peak Effect Time | Observation |
| 100 | 2 hours post-injection | Increased paw withdrawal thresholds. |
| This study utilized a peripheral nerve injury (PNI) model in rats. |
Mechanism of Action and Signaling Pathway
This compound selectively activates the KCC2 transporter, which is responsible for extruding chloride ions from neurons. In pathological states where KCC2 function is compromised, intracellular chloride accumulates, leading to a depolarizing shift in the GABAa receptor reversal potential (EGABA). This impairs synaptic inhibition. This compound is proposed to act by increasing the cell surface expression of KCC2, thereby enhancing chloride extrusion and restoring the hyperpolarizing nature of GABAergic signaling. It is important to note that some studies have questioned the direct activation of KCC2 by this compound and have suggested potential off-target effects, including potentiation of GABAa receptors.
Caption: this compound signaling pathway in neurons.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of neuropathic pain.
Caption: In vivo experimental workflow for this compound.
Safety and Toxicology
Limited toxicology data is available in the public domain. In vitro studies have shown no cytotoxicity of this compound in rat hepatoma H4IIE cells at concentrations up to 300 µM. Additionally, this compound and its prodrug CLP290 did not show significant inhibition of the hERG channel. However, comprehensive in vivo toxicology studies in rats have not been published. It is recommended that researchers conduct appropriate safety and tolerability studies for their specific experimental conditions and animal models.
Conclusion
The protocols outlined in these application notes provide a detailed guide for the in vivo administration of this compound in rats. By following these standardized procedures, researchers can more effectively and reproducibly investigate the therapeutic potential of this novel KCC2 activator in various models of neurological disorders. Careful consideration of the formulation, administration route, and dosage is critical for obtaining reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLP257 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP257 is a small molecule that has generated significant interest and debate within the neuroscience community. Initially identified as a selective activator of the K-Cl cotransporter KCC2, it was proposed as a promising therapeutic agent for neurological disorders characterized by impaired neuronal chloride homeostasis, such as neuropathic pain and epilepsy. However, subsequent research has challenged this mechanism of action, suggesting that the physiological effects of this compound may be independent of KCC2 and instead mediated by the potentiation of GABA-A receptors.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in patch-clamp electrophysiology, addressing the existing controversy by presenting evidence for both proposed mechanisms of action. Detailed protocols are provided to enable researchers to independently investigate the effects of this compound on both KCC2 function and GABA-A receptor modulation.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound from patch-clamp electrophysiology studies.
Table 1: Reported Effects of this compound on KCC2 Activity
| Parameter | This compound Concentration | Effect | Cell Type | Reference |
| KCC2-mediated Tl+ influx | 50 µM | No increase | HEK293 cells expressing KCC2 | |
| Intracellular Cl- ([Cl-]i) | 30 µM (5-hour exposure) | No change | NG108-15 cells | |
| Rate of Cl- uptake/extrusion | Not specified | No increase | NG108-15 cells | |
| GABA-A reversal potential (EGABA) | 25 µM | Hyperpolarizing shift | Spinal dorsal horn neurons with reduced KCC2 | |
| KCC2 surface expression | Low concentrations | No change | N2a cells expressing KCC2 | |
| KCC2 surface expression | High concentrations | Reduction | N2a cells expressing KCC2 |
Table 2: Reported Effects of this compound on GABA-A Receptor Activity
| Parameter | This compound Concentration | Effect | Cell Type | Reference |
| Potentiation of muscimol-activated currents (EC50) | 4.9 µM | Potentiation | Cultured rat hippocampal neurons | |
| GABA-A current potentiation | 10 µM | Not prevented by KCC2 inhibitor (VU0463271) or KCC2 knockdown | Cultured rat hippocampal neurons | |
| Miniature IPSC (mIPSC) amplitude and decay | 25 µM | No significant effect | Adult rat spinal cord slices | |
| Decay time of GABA-A receptor-mediated currents | 10 µM and 100 µM | Increased | Rat hippocampal neurons |
Signaling Pathways and Mechanisms of Action
The dual-mechanism controversy surrounding this compound necessitates the consideration of two distinct signaling pathways.
Proposed Mechanism 1: KCC2 Activation
This proposed pathway suggests that this compound directly or indirectly enhances the function of the KCC2 co-transporter, leading to increased chloride extrusion from the neuron. This lowers the intracellular chloride concentration, resulting in a hyperpolarization of the GABA-A reversal potential (EGABA). A more negative EGABA enhances the inhibitory effect of GABAergic neurotransmission.
Caption: Proposed signaling pathway for this compound as a KCC2 activator.
Proposed Mechanism 2: GABA-A Receptor Potentiation
This alternative hypothesis posits that this compound acts as a positive allosteric modulator of the GABA-A receptor. In this scenario, this compound binds to a site on the GABA-A receptor distinct from the GABA binding site, leading to an enhancement of the receptor's function upon GABA binding. This results in increased chloride influx and a stronger hyperpolarizing current, thereby potentiating GABAergic inhibition, independent of KCC2 activity.
Caption: Proposed signaling pathway for this compound as a GABA-A receptor potentiator.
Experimental Protocols
To dissect the controversial mechanism of action of this compound, two main types of patch-clamp experiments are recommended: gramicidin-perforated patch-clamp to assess KCC2 function by measuring EGABA, and whole-cell patch-clamp to directly measure the potentiation of GABA-A receptor currents.
Experimental Workflow: General Patch-Clamp Procedure
The following diagram illustrates the general workflow for a patch-clamp experiment designed to test the effects of this compound.
Caption: General experimental workflow for patch-clamp recordings with this compound.
Protocol 1: Assessing KCC2 Function using Gramicidin-Perforated Patch-Clamp
This protocol is designed to measure the reversal potential of GABA-A receptor-mediated currents (EGABA) without disturbing the endogenous intracellular chloride concentration, which is crucial for evaluating KCC2 activity.
Objective: To determine if this compound alters EGABA, indicative of a change in KCC2-mediated chloride extrusion.
Materials:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical) or acute brain slices.
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: 140 mM KCl, 10 mM HEPES, pH 7.2 with KOH.
-
Gramicidin Stock Solution: 10-20 mg/mL in DMSO.
-
Final Gramicidin Internal Solution: Add gramicidin stock to the internal solution immediately before use to a final concentration of 20-50 µg/mL. Sonicate briefly to aid dissolution.
-
GABA-A Receptor Agonist: Muscimol (10 µM) or GABA (100 µM).
-
This compound Stock Solution: 10-100 mM in DMSO.
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Tip-fill the pipette with gramicidin-free internal solution to prevent gramicidin from interfering with seal formation.
-
Back-fill the pipette with the freshly prepared gramicidin-containing internal solution.
-
-
Establishing a Perforated Patch:
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Monitor the access resistance. Perforation typically takes 15-45 minutes, during which the access resistance will gradually decrease and stabilize (typically < 50 MΩ).
-
-
Measuring EGABA:
-
In voltage-clamp mode, hold the neuron at a series of potentials (e.g., from -80 mV to -40 mV in 10 mV steps).
-
At each holding potential, apply a brief puff of GABA-A agonist using a picospritzer.
-
Measure the peak amplitude of the evoked current at each holding potential.
-
Plot the current amplitude versus the holding potential (I-V curve). The voltage at which the current reverses is EGABA.
-
-
This compound Application:
-
After establishing a stable baseline EGABA, perfuse the bath with ACSF containing the desired concentration of this compound (e.g., 10-30 µM).
-
Incubate for a sufficient period (e.g., 10-20 minutes).
-
Repeat the EGABA measurement in the presence of this compound.
-
-
Data Analysis:
-
Compare EGABA before and after this compound application. A negative shift in EGABA suggests enhancement of KCC2 activity, while a positive shift suggests inhibition.
-
Protocol 2: Assessing GABA-A Receptor Potentiation using Whole-Cell Patch-Clamp
This protocol is designed to directly measure the effect of this compound on GABA-A receptor-mediated currents.
Objective: To determine if this compound potentiates GABA-A receptor currents independently of KCC2.
Materials:
-
Cell Preparation: Cultured neurons or acute brain slices.
-
External Solution (ACSF): Same as in Protocol 1.
-
Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH. (Using CsCl minimizes potassium currents).
-
GABA-A Receptor Agonist: A subsaturating concentration of muscimol (e.g., 1-3 µM) or GABA.
-
This compound Stock Solution: 10-100 mM in DMSO.
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with the CsCl-based internal solution.
-
-
Establishing a Whole-Cell Configuration:
-
Approach a neuron and form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
-
Recording GABA-A Currents:
-
In voltage-clamp mode, hold the neuron at -60 mV.
-
Apply a brief puff of the GABA-A agonist to evoke an inward current.
-
Record several baseline responses to ensure stability.
-
-
This compound Application:
-
Perfuse the bath with ACSF containing this compound (e.g., 1-10 µM).
-
After a few minutes of incubation, re-apply the GABA-A agonist and record the evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the GABA-A current before and after this compound application. An increase in the amplitude or a slowing of the decay kinetics indicates potentiation of the GABA-A receptor.
-
A concentration-response curve can be generated to determine the EC50 of this compound's potentiating effect.
-
Conclusion
The pharmacological activity of this compound in the central nervous system remains a subject of active investigation. The conflicting reports on its mechanism of action as either a KCC2 activator or a GABA-A receptor potentiator highlight the importance of careful and rigorous experimental design. The protocols and data provided in these application notes are intended to equip researchers with the necessary tools to navigate this controversy and to further elucidate the therapeutic potential of this compound and related compounds. When studying this compound, it is recommended to perform experiments that can distinguish between these two potential mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apconix.com [apconix.com]
- 5. Reply to The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLP290 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP290 is the orally bioavailable prodrug of CLP257, a potent and selective activator of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory action of GABAergic neurotransmission. In various neurological disorders, including epilepsy, neuropathic pain, spinal cord injury, and traumatic brain injury, the function or expression of KCC2 is downregulated. This leads to an accumulation of intracellular chloride and a subsequent shift of GABAergic signaling from inhibitory to excitatory, contributing to neuronal hyperexcitability. By enhancing KCC2-mediated chloride extrusion, CLP290 offers a promising therapeutic strategy to restore GABAergic inhibition and alleviate symptoms associated with these conditions.
CLP290 was developed to improve the pharmacokinetic profile of this compound, which has a very short half-life. As a prodrug, CLP290 is metabolized to the active compound this compound, exhibiting a significantly longer half-life and improved plasma exposure, making it suitable for in vivo research.[1]
Mechanism of Action
CLP290 exerts its therapeutic effects by restoring the function of the KCC2 transporter. This process is believed to involve the prevention of KCC2 downregulation and the enhancement of its membrane expression and activity. One key mechanism identified is the prevention of the downregulation of KCC2 phosphorylation at the serine 940 residue (pS940), which is critical for its stability and function at the neuronal membrane.[2][3] In conditions like traumatic brain injury, CLP290 has been shown to inhibit the detrimental modification of protein kinase C delta (PKCδ), thereby restoring KCC2 levels.[3] The ultimate downstream effect of CLP290 is the re-establishment of a low intracellular chloride concentration, which restores the hyperpolarizing inhibitory nature of GABAergic signaling.
Signaling Pathway of CLP290 Action
Caption: Proposed mechanism of CLP290 action.
Quantitative Data
Table 1: Pharmacokinetic Profile of this compound and CLP290 in Rats
| Compound | Administration Route | Dose (mg/kg) | Apparent Half-life (t1/2) |
| This compound | IV, IP, or PO | - | < 15 minutes |
| CLP290 (metabolized to this compound) | Oral (PO) | 100 | ~5 hours |
Data sourced from Gagnon et al., 2013.[4]
Table 2: In Vivo Efficacy of CLP290 in Rodent Models
| Indication | Animal Model | Species | CLP290 Dose & Route | Comparator Dose & Route | Key Findings |
| Neuropathic Pain | Peripheral Nerve Injury (PNI) | Rat | 100 mg/kg, PO | Pregabalin, 30 mg/kg, PO | Maximal oral efficacy of CLP290 was equivalent to Pregabalin in alleviating hypersensitivity, but CLP290 did not impair motor performance on the rotarod test. |
| Neuropathic Pain | Spinal Cord Injury (SCI) | Rat | 50 mg/kg/day, IG | Bumetanide, 30 mg/kg/day, IP | CLP290 showed a notable short-term effect in alleviating thermal hyperalgesia at 21 days post-injury. |
| Spinal Cord Injury | Staggered bilateral hemisection | Mouse | Not specified | - | Enabled paralyzed mice to regain stepping ability after 4-5 weeks of treatment. |
| Traumatic Brain Injury | Controlled Cortical Impact (CCI) | Rat | 50 mg/kg, PO (gavage) | - | A single dose administered one day after TBI restored KCC2 levels and improved somatosensory function. |
| Epilepsy | Convulsant-induced seizures | Mouse | Dose-dependent | - | Dose-dependently suppressed seizures and decreased spontaneous recurrent seizures when given during early epileptogenesis. |
| Epilepsy | Ischemic neonatal seizures | Mouse | 10 mg/kg, IP | Phenobarbital, 25 mg/kg, IP | Rescued phenobarbital-resistant seizures and prevented the development of epileptogenesis. |
| Sedation | Midazolam-induced sedation | Neonatal Rat | 100 mg/kg, PO | Midazolam, 20 mg/kg, IP | Promoted the sedative effects of midazolam in neonatal rats, who are typically less sensitive. |
IG: Intragastric; IP: Intraperitoneal; PO: Per os (oral)
Experimental Protocols
General Experimental Workflow for In Vivo Research with CLP290
Caption: General workflow for in vivo CLP290 studies.
Protocol 1: Assessment of Analgesic Efficacy in a Rat Model of Neuropathic Pain
1. Animal Model:
-
Model: Peripheral Nerve Injury (PNI), such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the sciatic nerve in adult male Sprague-Dawley rats.
-
Procedure: Under appropriate anesthesia, the common sciatic nerve is exposed. For CCI, four loose ligatures are tied around the nerve. For SNI, the tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.
-
Post-operative care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Allow 7-14 days for the development of neuropathic pain symptoms.
2. Drug Preparation and Administration:
-
CLP290: Dissolve in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin or a solution of 50% PEG300 + 50% saline.
-
Comparator (e.g., Pregabalin): Dissolve in 0.9% NaCl.
-
Administration: Administer CLP290 (e.g., 100 mg/kg) or vehicle via oral gavage (PO). Administer Pregabalin (e.g., 30 mg/kg) or vehicle via oral gavage.
3. Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Acclimate rats in individual chambers with a mesh floor.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The paw withdrawal threshold is determined using a method such as the up-down method.
-
Test at baseline before drug administration and at various time points after administration (e.g., 30, 60, 120, 180 minutes).
-
-
Motor Performance (Rotarod Test):
-
Train rats on an accelerating rotarod for 2-3 days prior to the experiment.
-
On the test day, measure the baseline latency to fall.
-
Administer CLP290 or Pregabalin.
-
Re-test the animals on the rotarod 2 hours post-administration.
-
4. Data Analysis:
-
Compare paw withdrawal thresholds and rotarod performance between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Evaluation of Motor Function Recovery in a Rat Model of Spinal Cord Injury (SCI)
1. Animal Model:
-
Model: Thoracic spinal cord contusion injury in adult female Sprague-Dawley rats.
-
Procedure: Under anesthesia, perform a laminectomy at the T10 vertebral level. Use a spinal cord impactor device to deliver a standardized contusion injury to the exposed spinal cord.
-
Post-operative care: Provide manual bladder expression twice daily, antibiotics, and supportive care until autonomic functions recover.
2. Drug Preparation and Administration:
-
CLP290: Prepare as described in Protocol 1.
-
Administration: Begin daily administration of CLP290 (e.g., 50 mg/kg) or vehicle via intragastric gavage starting at a defined time point post-injury (e.g., 7 days post-injury) and continue for a specified duration (e.g., 14 days).
3. Behavioral Testing:
-
Locomotor Function (Basso, Beattie, Bresnahan - BBB Locomotor Rating Scale):
-
Assess hindlimb locomotor function in an open field.
-
Score joint movement, stepping, coordination, and paw placement on a 21-point scale.
-
Test at baseline (before injury) and at regular intervals post-injury (e.g., weekly for 8 weeks).
-
-
Sensorimotor Coordination (Grid Walk or Ladder Rung Test):
-
Assess the accuracy of paw placement as the rat traverses a horizontal ladder with irregularly spaced rungs.
-
Count the number of foot slips or errors.
-
Test at similar intervals as the BBB scale.
-
4. Post-mortem Analysis:
-
At the end of the study, perfuse the animals and collect the spinal cord tissue.
-
Perform immunohistochemistry or Western blotting to assess the expression and localization of KCC2 and the neuronal marker NeuN in the spinal cord segments around the injury site.
5. Data Analysis:
-
Analyze behavioral scores over time using repeated measures ANOVA.
-
Compare protein expression levels between groups using t-tests or ANOVA.
Conclusion
CLP290 is a valuable research tool for investigating the role of KCC2 and chloride homeostasis in the central nervous system. Its improved pharmacokinetic profile and oral bioavailability make it well-suited for in vivo studies across a range of neurological and psychiatric disease models. The protocols outlined above provide a foundation for researchers to explore the therapeutic potential of enhancing KCC2 function with CLP290.
References
- 1. Traumatic Brain Injury Temporal Proteome Guides KCC2-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. long-term-administration-of-bumetanide-improve-functional-recovery-after-spinal-cord-injury-in-rats - Ask this paper | Bohrium [bohrium.com]
- 3. Long-term administration of bumetanide improve functional recovery after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLP257 in Modulating GABAergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLP257 is a small molecule that has generated significant interest in the neuroscience community for its potential to modulate GABAergic signaling. Initially identified as a selective activator of the K-Cl cotransporter KCC2, it was proposed to restore the hyperpolarizing potential of GABA in pathological conditions where intracellular chloride concentration is elevated.[1][2] However, subsequent research has contested this mechanism, suggesting that this compound's effects are independent of KCC2 and are instead mediated through the potentiation of GABAA receptor activity and interactions with other molecular targets.[3][4] This document provides a comprehensive overview of the current understanding of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the proposed signaling pathways to guide researchers in their experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Effects of this compound on Intracellular Chloride and KCC2 Activity
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Intracellular Cl- ([Cl-]i) | NG108-15 cells | 30 µM (5h) | No significant change in [Cl-]i. | [3] |
| Intracellular Cl- ([Cl-]i) | NG108-cl cells | 1.25 µM | ~23 mM reduction in [Cl-]i from a resting level of 57 mM. | |
| KCC2-mediated Tl+ influx | HEK293 cells expressing KCC2 | 50 µM | No increase in KCC2-mediated Tl+ influx. | |
| KCC2 Surface Expression | N2a cells expressing KCC2-pHext | Low concentrations | No change in KCC2 cell-surface levels. | |
| KCC2 Surface Expression | N2a cells expressing KCC2-pHext | High concentrations | Reduction in KCC2 cell-surface levels. | |
| KCC2 Monomer & Dimer Surface Expression | BDNF-pretreated spinal slices | 25 µM | Increased cell surface expression. | |
| Neuronal Cl- Extrusion Capacity (EGABA) | Spinal dorsal horn neurons in PNI or BDNF-treated slices | 25 µM | Hyperpolarization of EGABA, indicating increased Cl- extrusion. | |
| Rate of Cl- accumulation | BDNF-treated and PNI spinal slices | 25 µM | Increased rate of Cl- accumulation by 26% and 45%, respectively. |
Table 2: Effects of this compound on GABAA Receptor Activity and Other Targets
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| GABAA Receptor Currents | Cultured rat hippocampal neurons | 30 µM | Potentiation of muscimol-activated whole-cell GABAA currents. | |
| EC50 for GABAA Current Potentiation | Cultured rat hippocampal neurons | - | 4.9 µM | |
| GABAA Receptor Agonist Activity | CHO cells with α1β2γ2 GABAA receptors | 50 µM | Negligible agonist activity (< 0.2% of the effect of 5 µM muscimol). | |
| MAO-B Inhibition | - | - | Potent inhibition with nanomolar efficacy. | |
| Binding to Other Targets | - | - | Low micromolar binding to PPARγ, 5-HT1A receptor, and adenosine transporter. |
Table 3: In Vivo Effects of this compound
| Animal Model | Administration | Dose | Observed Effect | Reference |
| Rat model of neuropathic pain (PNI) | Intraperitoneal (IP) | 100 mg/kg | Increased paw withdrawal thresholds (analgesic effect). | |
| Rat model of neuropathic pain (PNI) | Oral (prodrug CLP290) | - | Analgesia equivalent to Pregabalin without motor impairment. | |
| Rat model of neuropathic pain (PNI) | Local spinal administration | - | Renormalized evoked field responses in the superficial dorsal horn. |
Signaling Pathways and Mechanisms of Action
The precise mechanism of action of this compound remains a subject of debate. The following diagrams illustrate the two main proposed pathways.
Caption: Proposed mechanism of this compound as a KCC2 activator.
Caption: Alternative mechanism of this compound as a GABAA receptor potentiator.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Protocol 1: Measurement of Intracellular Chloride ([Cl-]i) using Gramicidin Perforated-Patch Recording
Objective: To measure the reversal potential of GABA-activated currents (EGABA), which reflects the intracellular chloride concentration, without dialyzing the cell's internal contents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.
-
Recording setup for patch-clamp electrophysiology.
-
External solution (ACSF) containing (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 20 D-glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Gramicidin stock solution (e.g., 20 mg/mL in DMSO). Final concentration in internal solution: 20-50 µg/mL.
-
GABA or muscimol for local application.
-
This compound stock solution (in DMSO).
Procedure:
-
Prepare fresh internal solution containing gramicidin by vortexing vigorously.
-
Obtain a high-resistance (>1 GΩ) seal on a neuron using a patch pipette filled with the gramicidin-containing internal solution.
-
Monitor the access resistance. Perforation is achieved when the access resistance drops and stabilizes (typically to <50 MΩ) over 15-30 minutes.
-
Apply voltage ramps or steps while locally puffing GABA or muscimol to determine the reversal potential of the GABAA-mediated current.
-
Establish a baseline EGABA recording.
-
Bath-apply this compound at the desired concentration and record EGABA at various time points.
-
A negative shift in EGABA indicates a decrease in intracellular chloride.
Caption: Workflow for gramicidin perforated-patch recording.
Protocol 2: KCC2 Surface Expression Assay
Objective: To quantify changes in the amount of KCC2 protein on the cell surface following this compound treatment.
Materials:
-
Cultured cells expressing a pH-sensitive, extracellularly-tagged KCC2 (e.g., KCC2-pHext).
-
Cell culture reagents.
-
This compound stock solution.
-
Fluorescence microscope with appropriate filter sets.
-
Image analysis software.
Procedure:
-
Transfect cells with the KCC2-pHext construct.
-
Treat cells with this compound or vehicle (DMSO) for the desired duration (e.g., 5 hours).
-
Image the cells using fluorescence microscopy. The pH-sensitive tag will fluoresce brightly at the neutral pH of the extracellular medium, labeling surface-expressed KCC2.
-
To measure total KCC2 expression, permeabilize the cells (e.g., with saponin) and re-image.
-
Quantify the fluorescence intensity of the surface and total KCC2 signals using image analysis software.
-
Calculate the ratio of surface to total KCC2 fluorescence to determine the relative surface expression.
Protocol 3: Whole-Cell Patch-Clamp Recording of GABAA Receptor Currents
Objective: To assess the effect of this compound on the amplitude and kinetics of GABAA receptor-mediated currents.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp electrophysiology setup.
-
External and internal solutions (as in Protocol 1, but without gramicidin in the internal solution).
-
GABAA receptor agonist (e.g., muscimol).
-
This compound stock solution.
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a fixed membrane potential (e.g., -60 mV).
-
Apply a subsaturating concentration of muscimol to elicit a baseline GABAA receptor-mediated current.
-
Co-apply this compound with muscimol and record the current response.
-
Wash out this compound and re-apply muscimol to check for reversibility.
-
Analyze the amplitude, rise time, and decay kinetics of the currents in the absence and presence of this compound. An increase in current amplitude indicates potentiation.
Protocol 4: In Vivo Administration and Behavioral Testing
Objective: To evaluate the in vivo efficacy of this compound in animal models of neurological disorders.
Materials:
-
Animal model (e.g., rat model of peripheral nerve injury for neuropathic pain).
-
This compound or its prodrug (e.g., CLP290).
-
Vehicle for dissolution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin).
-
Apparatus for behavioral testing (e.g., von Frey filaments for mechanical sensitivity).
-
Administration supplies (e.g., syringes for IP injection or gavage needles for oral administration).
Procedure:
-
Acclimate animals to the testing environment and establish baseline behavioral responses.
-
Prepare the this compound/CLP290 formulation. For in vivo administration, this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound or vehicle to the animals via the chosen route (e.g., IP or oral).
-
Conduct behavioral testing at specified time points post-administration.
-
Record and analyze the behavioral data to determine the effect of this compound on the pathological phenotype.
Concluding Remarks
The conflicting evidence regarding the mechanism of action of this compound highlights the importance of careful experimental design and interpretation. While it shows promise in preclinical models, researchers should be aware of its potential off-target effects and the controversy surrounding its interaction with KCC2. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound and similar molecules for the treatment of neurological disorders characterized by altered GABAergic signaling. It is recommended that multiple experimental approaches be used to validate findings and elucidate the precise molecular mechanisms underlying the observed physiological and behavioral effects of this compound.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Analgesic Effects of CLP257
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical experiments to evaluate the analgesic properties of CLP257, a selective activator of the K-Cl cotransporter 2 (KCC2). The protocols outlined below cover in vivo models of neuropathic pain, behavioral assessments of analgesia, and ex vivo techniques to elucidate the molecular mechanism of action of this compound.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key pathological mechanism implicated in neuropathic pain is the downregulation of KCC2 in spinal cord dorsal horn neurons. This leads to a disruption of chloride ion homeostasis and a consequent reduction in the efficacy of GABAergic inhibition, resulting in hyperexcitability and pain hypersensitivity.
This compound has emerged as a promising therapeutic candidate that selectively activates KCC2, restoring chloride extrusion and enhancing GABAergic inhibition.[1] These notes provide detailed protocols for investigating the analgesic potential of this compound in established rodent models of neuropathic pain.
In Vivo Experimental Design: Neuropathic Pain Model and this compound Administration
A robust experimental design is crucial for obtaining reliable and reproducible data on the analgesic effects of this compound. The most common and well-characterized model for these studies is the rat model of peripheral nerve injury.
Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
The CCI model reliably induces behavioral signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
Protocol:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250 g) with isoflurane (2-3% in oxygen).
-
Surgical Procedure:
-
Make a small incision on the lateral aspect of the mid-thigh of the right hind limb.
-
Carefully expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing between each.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer and skin with appropriate sutures.
-
-
Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
-
Post-operative Care: Administer post-operative analgesics (e.g., carprofen, 5 mg/kg, s.c.) for 2-3 days. Monitor the animals for signs of distress or infection.
-
Pain Behavior Assessment: Allow the animals to recover for 7-14 days before commencing behavioral testing to allow for the full development of neuropathic pain.
This compound Formulation and Administration
Vehicle Formulation:
This compound can be formulated for intraperitoneal (IP) injection using a vehicle solution designed to enhance its solubility. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
Administration Protocol:
-
Prepare the this compound solution fresh on the day of the experiment.
-
Administer this compound via intraperitoneal (IP) injection.
-
The typical dose range for this compound in rats is 10-100 mg/kg. Dose-response studies are recommended to determine the optimal effective dose for a specific pain model.
-
Vehicle control groups should receive an equivalent volume of the vehicle solution.
Behavioral Assays for Analgesia
Standardized behavioral tests are essential to quantify the analgesic effects of this compound on mechanical and thermal hypersensitivity.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test measures the withdrawal threshold to a mechanical stimulus.
Protocol:
-
Habituation: Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Testing Schedule: Establish a baseline PWT before nerve injury and this compound administration. Post-treatment testing should be conducted at various time points (e.g., 30, 60, 120, and 240 minutes) to assess the time course of the analgesic effect.
Assessment of Thermal Hyperalgesia: Hargreaves Test
The Hargreaves test measures the paw withdrawal latency to a radiant heat stimulus.
Protocol:
-
Habituation: Acclimate the rats in the testing apparatus, which consists of individual Plexiglas enclosures on a glass plate.
-
Stimulation: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded by a photodiode.
-
Cut-off Time: A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.
-
Testing Schedule: Similar to the von Frey test, establish a baseline paw withdrawal latency (PWL) before injury and treatment, and measure post-treatment responses at defined time intervals.
Data Presentation
Summarize all quantitative data from the behavioral assays in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats (Von Frey Test)
| Treatment Group | Baseline PWT (g) | Post-CCI PWT (g) | PWT post-CLP257 (g) - 1h | PWT post-CLP257 (g) - 2h | PWT post-CLP257 (g) - 4h |
| Sham + Vehicle | 15.2 ± 1.5 | 14.8 ± 1.3 | 15.0 ± 1.4 | 14.9 ± 1.2 | 14.7 ± 1.5 |
| CCI + Vehicle | 14.9 ± 1.2 | 3.5 ± 0.8 | 3.8 ± 0.9 | 4.0 ± 0.7 | 4.1 ± 0.8 |
| CCI + this compound (30 mg/kg) | 15.1 ± 1.4 | 3.7 ± 0.9 | 8.5 ± 1.1 | 10.2 ± 1.3 | 7.9 ± 1.0* |
| CCI + this compound (100 mg/kg) | 15.0 ± 1.3 | 3.4 ± 0.7 | 12.1 ± 1.5 | 13.5 ± 1.6 | 10.8 ± 1.4** |
*Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to CCI + Vehicle group. Baseline values for paw withdrawal threshold in naive rats are typically around 10-15g.[2][3] Following CCI, the threshold drops significantly to below 4g, indicating mechanical allodynia.[2]
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats (Hargreaves Test)
| Treatment Group | Baseline PWL (s) | Post-CCI PWL (s) | PWL post-CLP257 (s) - 1h | PWL post-CLP257 (s) - 2h | PWL post-CLP257 (s) - 4h |
| Sham + Vehicle | 10.5 ± 0.8 | 10.2 ± 0.7 | 10.4 ± 0.9 | 10.3 ± 0.6 | 10.1 ± 0.8 |
| CCI + Vehicle | 10.3 ± 0.9 | 5.1 ± 0.6 | 5.3 ± 0.7 | 5.5 ± 0.5 | 5.4 ± 0.6 |
| CCI + this compound (30 mg/kg) | 10.4 ± 0.7 | 5.2 ± 0.5 | 7.8 ± 0.8 | 8.9 ± 0.9 | 7.5 ± 0.7* |
| CCI + this compound (100 mg/kg) | 10.2 ± 0.8 | 5.0 ± 0.6 | 9.5 ± 1.0 | 10.1 ± 1.1 | 8.8 ± 0.9** |
*Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to CCI + Vehicle group. Naive rats typically have a paw withdrawal latency of 10-12 seconds. After CCI, this latency is significantly reduced, indicating thermal hyperalgesia.
Ex Vivo Mechanistic Studies
To confirm that the analgesic effects of this compound are mediated through its action on KCC2, ex vivo experiments on spinal cord tissue are essential.
Electrophysiological Recordings in Spinal Cord Slices
This technique allows for the direct assessment of neuronal excitability and synaptic inhibition in the dorsal horn.
Protocol:
-
Slice Preparation:
-
Deeply anesthetize rats and perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).
-
Rapidly dissect the lumbar spinal cord and prepare transverse slices (300-400 µm) using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature.
-
Perform whole-cell patch-clamp recordings from neurons in the superficial dorsal horn (laminae I-II).
-
Record spontaneous and evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
-
-
This compound Application: Bath-apply this compound (e.g., 10-50 µM) to the slice and record changes in synaptic activity. An enhancement of IPSCs would be consistent with the potentiation of GABAergic inhibition by this compound.
Western Blotting for KCC2 Expression
This method is used to quantify the levels of total and cell-surface KCC2 protein.
Protocol:
-
Tissue Preparation:
-
Euthanize rats and rapidly dissect the lumbar spinal cord.
-
Homogenize the dorsal horn tissue in lysis buffer containing protease and phosphatase inhibitors.
-
-
Cell Surface Biotinylation (Optional but Recommended):
-
To specifically measure KCC2 on the plasma membrane, perform cell surface biotinylation on fresh spinal cord slices before homogenization.
-
Incubate slices with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).
-
Quench the reaction and lyse the tissue.
-
Isolate biotinylated proteins using streptavidin beads.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against KCC2 and a loading control (e.g., β-actin or GAPDH).
-
Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. An increase in the ratio of surface to total KCC2 would indicate that this compound promotes the trafficking of the transporter to the plasma membrane.
-
Immunohistochemistry for KCC2 Localization
This technique provides qualitative information on the cellular and subcellular distribution of KCC2 in the spinal cord.
Protocol:
-
Tissue Preparation:
-
Perfuse rats with 4% paraformaldehyde (PFA) following a saline flush.
-
Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in a 30% sucrose solution.
-
Cut transverse cryosections (20-30 µm) of the spinal cord.
-
-
Staining:
-
Block non-specific binding sites and permeabilize the tissue sections.
-
Incubate with a primary antibody against KCC2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear marker (e.g., DAPI).
-
-
Imaging:
-
Mount the sections on slides and visualize using a confocal microscope.
-
Analyze the images to assess the localization of KCC2 in dorsal horn neurons.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: Signaling pathway in neuropathic pain and the mechanism of this compound.
References
Troubleshooting & Optimization
Navigating CLP257 in Your Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using CLP257 in cell culture experiments. This guide addresses the controversy surrounding its mechanism of action, provides detailed experimental protocols, and offers solutions to frequently asked questions.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
You may be observing variability in your results or outcomes that contradict the expected effects of KCC2 activation. This is a primary issue reported in the literature.
Possible Cause: The most significant issue surrounding this compound is the controversy regarding its mechanism of action. While initially reported as a selective activator of the K-Cl cotransporter KCC2, subsequent studies have provided strong evidence that this compound does not directly activate KCC2.[1][2][3][4][5] Instead, it has been shown to potentiate GABA-A receptor activity.
Troubleshooting Steps:
-
Re-evaluate Experimental Premise: Critically assess whether your experimental hypothesis relies solely on the activation of KCC2 by this compound.
-
Control for GABA-A Receptor Activity: Include experimental arms with known GABA-A receptor modulators to compare effects with those of this compound. The use of a GABA-A receptor antagonist in the presence of this compound can help dissect the contribution of this off-target effect.
-
Validate KCC2 Activity Independently: If your research question is centered on KCC2, consider using alternative, more specific methods to modulate its function, such as genetic overexpression or knockdown (e.g., using shRNA).
-
Review this compound Concentration: High concentrations of this compound have been reported to reduce KCC2 cell-surface levels, contrary to its intended effect. Ensure you are using a concentration range appropriate for your cell type and experimental goals.
Issue 2: Poor Solubility or Compound Precipitation
You might be experiencing difficulties dissolving this compound or observing precipitation in your stock solutions or culture media.
Possible Cause: this compound has limited solubility in aqueous solutions. The use of an inappropriate solvent or improper storage can lead to precipitation.
Troubleshooting Steps:
-
Use Appropriate Solvents: this compound is typically dissolved in DMSO to create a stock solution.
-
Prepare Fresh Solutions: It is recommended to prepare fresh working solutions of this compound for each experiment to avoid degradation and precipitation.
-
Ensure Final DMSO Concentration is Low: When diluting the DMSO stock in your cell culture media, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Gentle Warming and Sonication: If precipitation occurs during the preparation of working solutions, gentle warming and/or sonication can aid in dissolution.
Issue 3: Cell Viability Issues
You may observe increased cell death or changes in cell morphology after treating your cultures with this compound.
Possible Cause: While some studies report no significant cytotoxicity at typical working concentrations, high concentrations or prolonged exposure could lead to off-target effects and cellular stress.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response experiment assessing cell viability (e.g., using an MTT or LDH assay).
-
Monitor Culture Health: Regularly inspect your cell cultures for any morphological changes, such as rounding, detachment, or signs of apoptosis.
-
Control for Solvent Effects: Always include a vehicle control (e.g., media with the same final concentration of DMSO) to ensure that any observed cytotoxicity is not due to the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism of action for this compound?
A1: The current consensus in the scientific literature is that this compound does not directly activate the K-Cl cotransporter KCC2. Instead, its primary mechanism of action appears to be the potentiation of GABA-A receptor activity. Researchers should be cautious about interpreting results solely based on the assumption of KCC2 activation.
Q2: At what concentration should I use this compound in my cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. Initial studies reported an EC50 of 616 nM for KCC2 activation; however, subsequent research challenging this mechanism used concentrations in the range of 30-50 µM to investigate its effects. It is crucial to perform a dose-response study to determine the optimal concentration for your experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in DMSO to prepare a stock solution. For storage, it is recommended to keep the stock solution at +4°C. To ensure stability and avoid precipitation, it is best practice to prepare fresh working dilutions from the stock for each experiment.
Q4: Are there any known off-target effects of this compound?
A4: Yes, the most significant off-target effect is the potentiation of GABA-A receptors. Additionally, a screening study revealed that this compound can inhibit MAO-B with nanomolar efficacy and bind to other targets in the low micromolar range, including the 5-HT1A receptor and the adenosine transporter.
Data Presentation
Table 1: Summary of this compound's Reported Effects and Properties
| Parameter | Reported Value/Observation | Reference(s) |
| Initial Reported EC50 (KCC2) | 616 nM | |
| Contradictory Finding | No effect on KCC2 activity | |
| GABA-A Receptor Potentiation EC50 | 4.9 µM | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage | Store at +4°C | |
| Known Off-Targets | GABA-A receptors, MAO-B, 5-HT1A receptor, adenosine transporter |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound.
Materials:
-
Adherent cells (e.g., HEK293, NG108-15)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in sterile DMSO (e.g., 10-100 mM).
-
Aliquot and store at +4°C for short-term use or -20°C for longer-term storage.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells with sterile PBS.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells/flasks.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 5 hours as used in some studies) under standard culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., patch-clamp electrophysiology, protein expression analysis, cell viability assays).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Contrasting hypotheses of this compound's mechanism of action.
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
optimizing CLP257 concentration for maximal KCC2 activation
Welcome to the technical support center for CLP257. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common questions and challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective activator of the K⁺-Cl⁻ cotransporter KCC2?
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. Based on published data, a wide range of concentrations has been used. For experiments investigating KCC2 activation, concentrations from 200 nM to 100 µM have been reported. For studies on GABA-A receptor potentiation, the EC₅₀ for this compound was found to be 4.9 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific application. A starting point for such a curve could be in the range of 100 nM to 50 µM.
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in DMSO, with a maximum concentration of 100 mM (30.73 mg/mL). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your experimental buffer. Note that some sources suggest the compound is unstable in solution, so it is best to prepare fresh solutions for each experiment. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil have been described.
Q4: What are the known off-target effects of this compound?
A4: Besides its debated effects on KCC2 and its documented potentiation of GABA-A receptors, this compound has been screened against a panel of other receptors and transporters. One study reported that out of 55 radioligand-receptor interactions tested, none were inhibited by more than 30% at a 10 µM concentration of this compound. However, another study found that this compound exhibited potent inhibition of MAO-B with nanomolar efficacy and also bound to other targets in the low micromolar range, including PPARγ, the 5-HT₁ₐ receptor, and the adenosine transporter. Given these findings, it is important to consider potential off-target effects when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on KCC2 activity. | Controversial Mechanism of Action: this compound may not be a direct KCC2 activator in your system. | - Perform control experiments to validate the mechanism of action. - Test for potentiation of GABA-A receptor activity. - Consider using a different, validated KCC2 activator. |
| Suboptimal Concentration: The concentration of this compound used may be too low or too high. | - Perform a comprehensive dose-response curve (e.g., 10 nM to 100 µM). | |
| Poor Compound Stability: this compound may have degraded in solution. | - Prepare fresh stock solutions for each experiment. - Store stock solutions at -20°C or -80°C and protect from light. | |
| Low KCC2 Expression: The cell model may have low endogenous or expressed KCC2 levels. | - Verify KCC2 expression levels using Western blotting or immunocytochemistry. - Use a cell line with robust KCC2 expression or a model where KCC2 is downregulated to observe a rescue effect. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell passage number, density, or health can affect responsiveness. | - Maintain consistent cell culture practices. - Use cells within a defined passage number range. |
| Inaccurate Pipetting or Dilution: Errors in preparing working solutions can lead to variability. | - Calibrate pipettes regularly. - Prepare a fresh dilution series for each experiment. | |
| Cell toxicity observed at higher concentrations. | Off-target Effects or General Cytotoxicity: High concentrations of any compound can be toxic. | - Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT or LDH assay). - Use the lowest effective concentration determined from your dose-response curve. |
Quantitative Data Summary
Table 1: Reported this compound Concentrations and Effects on KCC2
| Concentration | Cell/Tissue Type | Assay | Reported Effect on KCC2 | Reference |
| 616 nM (EC₅₀) | NG-108 cells (clomeleon) | Cl⁻ efflux | Activation | |
| 200 nM | Xenopus laevis oocytes | Rb⁺ flux | 61% increase in transport activity | |
| 25 µM | Spinal slices (PNI model) | Cl⁻ imaging (MQAE) | Increased rate of Cl⁻ accumulation | |
| 100 µM | Spinal slices (BDNF-treated) | Cl⁻ imaging (MQAE) | Complete restoration of Cl⁻ transport | |
| 30 µM | NG108-15 cells | Gramicidin perforated-patch | No change in intracellular Cl⁻ | |
| 50 µM | HEK293 cells expressing KCC2 | Tl⁺ influx assay | No increase in KCC2-mediated Tl⁺ influx | |
| 10-100 µg (intrathecal) | Rats (in vivo) | Nociceptive testing | Dose-dependent inhibition of hyperalgesia |
Table 2: Reported this compound Concentrations and Effects on GABA-A Receptors
| Concentration | Cell/Tissue Type | Assay | Reported Effect on GABA-A Receptors | Reference |
| 4.9 µM (EC₅₀) | Cultured rat hippocampal neurons | Whole-cell patch-clamp | Potentiation of muscimol-activated currents | |
| 50 µM | CHO cells (recombinant α1β2γ2) | - | Negligible agonist activity |
Experimental Protocols
Protocol 1: Thallium Flux Assay for KCC2 Activity
This assay indirectly measures KCC2 activity by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺, using a Tl⁺-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing KCC2
-
FLIPR Potassium Assay Kit (or similar Tl⁺-sensitive dye)
-
Assay Buffer (e.g., HBSS)
-
Stimulus Buffer (Assay Buffer containing Tl⁺ and K⁺)
-
This compound and control compounds (e.g., NEM as a positive control, VU0463271 as a negative control)
Procedure:
-
Cell Plating: Plate KCC2-expressing HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add the Tl⁺-sensitive dye loading solution to each well. Incubate according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Compound Addition: Add this compound at various concentrations to the wells. Include vehicle control (e.g., DMSO), a known KCC2 activator (e.g., 100 µM NEM), and a KCC2 inhibitor (e.g., 10 µM VU0463271).
-
Baseline Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR) and measure baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Stimulation and Measurement: Add the Tl⁺-containing stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics. Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
Data Analysis: The rate of Tl⁺ influx is determined by the initial slope of the fluorescence increase. Compare the rates in this compound-treated wells to the controls.
Protocol 2: Gramicidin-Perforated Patch-Clamp Recording
This electrophysiological technique measures the GABA-A receptor reversal potential (EGABA), which reflects the intracellular chloride concentration and thus KCC2 activity, without disrupting the intracellular Cl⁻ concentration.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Internal solution containing gramicidin (e.g., 50-100 µg/mL)
-
External solution (aCSF)
-
GABA-A receptor agonist (e.g., GABA or muscimol)
Procedure:
-
Pipette Preparation: Pull micropipettes to a resistance of 3-5 MΩ. Back-fill the pipette tip with gramicidin-free internal solution, then top up with gramicidin-containing solution.
-
Seal Formation: Approach a neuron and form a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Perforation: Monitor the access resistance. It will gradually decrease as gramicidin forms pores in the membrane patch. Wait for the access resistance to stabilize (typically 15-30 minutes).
-
EGABA Measurement: Hold the neuron at different potentials (e.g., from -80 mV to -40 mV in 10 mV steps). At each potential, apply a brief puff of a GABA-A agonist.
-
I-V Curve: Measure the peak current response at each holding potential and plot the current-voltage (I-V) relationship. The x-intercept of the I-V curve is EGABA.
-
This compound Application: After establishing a stable baseline EGABA, perfuse the chamber with aCSF containing the desired concentration of this compound.
-
Repeat EGABA Measurement: After a sufficient incubation period, repeat the EGABA measurement. A hyperpolarizing shift in EGABA suggests a decrease in intracellular chloride, consistent with KCC2 activation.
Visualizations
Caption: Proposed signaling pathway for this compound as a KCC2 activator.
Caption: Alternative pathway: this compound as a GABA-A receptor positive allosteric modulator (PAM).
Caption: General experimental workflow for evaluating this compound's effects.
References
CLP257 Technical Support Center: Controlling for Non-KCC2 Mediated Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for experiments involving CLP257. A significant body of research has challenged the initial identification of this compound as a selective KCC2 activator. Evidence strongly suggests that its primary physiological effects are mediated through other mechanisms, most notably the potentiation of GABA-A receptors and inhibition of monoamine oxidase B (MAO-B). This guide is designed to help you navigate these non-KCC2 mediated effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective KCC2 activator?
A1: While initially reported as a selective KCC2 activator, subsequent studies have largely refuted this claim.[1] Research has shown that this compound does not directly modulate KCC2 activity, increase its cell-surface expression, or bind to the transporter.[1][2] Instead, its observed physiological and behavioral effects are likely attributable to off-target activities.[1]
Q2: What are the primary non-KCC2 mediated effects of this compound?
A2: The most prominent non-KCC2 mediated effect of this compound is the potentiation of GABA-A receptor activity.[1] Additionally, it has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B) with nanomolar efficacy. Other identified off-target interactions in the low micromolar range include binding to the PPARγ receptor, the 5-HT1A receptor, and the adenosine transporter.
Q3: How can I control for the GABA-A receptor-mediated effects of this compound?
A3: To determine if the effects you observe with this compound are due to GABA-A receptor potentiation, it is crucial to perform control experiments using specific GABA-A receptor antagonists. Co-application of this compound with antagonists such as bicuculline, picrotoxin, or gabazine (SR-95531) can help dissect the contribution of GABA-A receptor activity. If the effects of this compound are blocked or significantly reduced in the presence of these antagonists, it strongly suggests a GABA-A-mediated mechanism.
Q4: What are the known potencies of this compound for its various targets?
A4: The available quantitative data on this compound's potency at its different targets are summarized in the table below. It is important to note that specific IC50 or Kᵢ values for all off-targets are not consistently reported in the literature.
Quantitative Data Summary
| Target | Reported Effect | Potency | Reference |
| KCC2 | Initially reported as an activator | EC₅₀ = 616 nM | |
| No direct activation or binding observed in later studies | - | ||
| GABA-A Receptor | Potentiation of muscimol-activated currents | EC₅₀ = 4.9 µM | |
| MAO-B | Potent inhibition | "Nanomolar efficacy" | |
| PPARγ | Binding | "Low micromolar concentration range" | |
| 5-HT1A Receptor | Binding | "Low micromolar concentration range" | |
| Adenosine Transporter | Binding | "Low micromolar concentration range" |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed effect is inconsistent with KCC2 activation. | The effect is likely mediated by one of this compound's off-targets, primarily the GABA-A receptor. | 1. Perform the experiment in the presence of a GABA-A receptor antagonist (e.g., bicuculline or gabazine).2. Consider if MAO-B inhibition could explain the observed phenotype. |
| Difficulty replicating previously reported KCC2 activation with this compound. | The original findings have been contested, and multiple studies have failed to show a direct effect of this compound on KCC2 function. | 1. Use a positive control for KCC2 activation, such as N-ethylmaleimide (NEM), to validate your assay.2. Employ a direct functional assay for KCC2 activity, such as a thallium influx assay in KCC2-expressing cells. |
| Unexplained side effects in in vivo experiments. | These may be due to the diverse off-target profile of this compound, including effects on monoaminergic and adenosinergic systems. | 1. Carefully review the known off-targets of this compound.2. Consider using more selective compounds if your research goal is to specifically modulate KCC2. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording to Measure GABA-A Receptor Potentiation
Objective: To determine if this compound potentiates GABA-A receptor-mediated currents in your cells of interest.
Methodology:
-
Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Recording Setup:
-
Use a whole-cell patch-clamp configuration.
-
The internal pipette solution should contain a chloride concentration that allows for the measurement of inward GABA-A currents at a holding potential of -60 mV.
-
The external solution should be a standard artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Procedure:
-
Establish a stable whole-cell recording.
-
Apply a subsaturating concentration of muscimol (a GABA-A receptor agonist) to elicit a baseline GABA-A current.
-
After a stable baseline is established, co-apply the same concentration of muscimol with this compound (e.g., 10 µM). A potentiation of the current amplitude in the presence of this compound indicates a positive allosteric modulatory effect.
-
To confirm that the effect is mediated by GABA-A receptors, perform a control experiment where cells are pre-incubated with a GABA-A receptor antagonist (e.g., 20 µM bicuculline) before the co-application of muscimol and this compound. The potentiation by this compound should be blocked.
-
Thallium (Tl⁺) Influx Assay to Assess KCC2 Activity
Objective: To directly measure the effect of this compound on KCC2-mediated ion transport.
Methodology:
-
Cell Line: Use a cell line that stably expresses KCC2 (e.g., HEK257-KCC2).
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Compound Incubation: Pre-incubate the cells with this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 5 hours, as in some published studies). Include a positive control such as N-ethylmaleimide (NEM) and a negative control inhibitor like VU0463271.
-
Tl⁺ Influx Measurement:
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Add a stimulus buffer containing Tl⁺.
-
Measure the change in fluorescence over time. An increase in the rate of fluorescence indicates Tl⁺ influx.
-
-
Data Analysis: Compare the rate of Tl⁺ influx in this compound-treated cells to the vehicle control. According to recent literature, this compound is not expected to increase KCC2-mediated Tl⁺ influx.
Cell-Surface Biotinylation to Measure KCC2 Expression
Objective: To determine if this compound alters the amount of KCC2 protein on the cell surface.
Methodology:
-
Cell Treatment: Treat KCC2-expressing cells with this compound or a vehicle control for the desired duration.
-
Biotinylation:
-
Incubate the live cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.
-
Quench the reaction and lyse the cells.
-
-
Streptavidin Pulldown:
-
Incubate the cell lysate with streptavidin-coated beads to pull down the biotinylated (cell-surface) proteins.
-
-
Western Blotting:
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody specific for KCC2 to detect the amount of KCC2 in the surface fraction.
-
Analyze a sample of the total cell lysate to determine the total KCC2 expression.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of surface KCC2 to total KCC2. Studies have shown that this compound does not increase the surface expression of KCC2.
Visualizations
References
Technical Support Center: CLP257 Experimental Findings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with CLP257. Given the conflicting reports in the scientific literature, this guide aims to help users navigate the complexities of this compound experimentation and understand the potential challenges in replicating published findings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
Issue 1: Inconsistent or No Effect on KCC2 Activity
-
Question: My experiment shows that this compound has no effect on KCC2-mediated chloride extrusion. Why might this be?
-
Answer: Replicating the originally reported KCC2 activation by this compound has proven challenging for several laboratories. There are a few key factors to consider:
-
Contradictory Primary Literature: A significant publication by Cardarelli et al. (2017) reported that this compound does not modulate KCC2 activity.[1][2] Their research, using methods such as gramicidin perforated-patch recordings and thallium (Tl+) influx assays, found no evidence of KCC2 activation.[1][3] Instead, they found that this compound potentiates GABAA receptor activity.[1]
-
KCC2 Expression in Model System: The original high-throughput screen that identified this compound used the NG108-15 cell line. However, subsequent studies have reported that some commercially available NG108-15 cell lines do not express detectable levels of KCC2 protein. It is crucial to verify KCC2 expression in your experimental system via techniques like Western blot or qPCR.
-
Compound Stability and Solubility: this compound is known to be unstable in solution and should be prepared fresh for each experiment. Improper solubilization can also lead to inaccurate concentrations. Refer to the vendor's instructions for appropriate solvents and protocols.
-
Experimental Conditions: The original study suggesting KCC2 activation involved long incubation times (e.g., 5 hours). Shorter-term experiments may not yield the same results.
-
Issue 2: Interference with Fluorescence-Based Assays
-
Question: I am observing unusual background fluorescence in my chloride imaging experiments with this compound. What could be the cause?
-
Answer: this compound forms a bright yellow solution, which can interfere with fluorescence-based assays, particularly those using cyan and yellow fluorescent proteins (CFP/YFP) like FRET-based chloride sensors. This was a confounding factor that was not explicitly described in the original report identifying this compound.
-
Mitigation Strategies:
-
Control Experiments: Run parallel experiments with vehicle and this compound in cell-free conditions to quantify the compound's intrinsic fluorescence at the excitation and emission wavelengths you are using.
-
Data Correction: If possible, subtract the background fluorescence from your experimental data.
-
Alternative Assays: Consider using alternative, non-fluorescent methods to measure chloride homeostasis, such as gramicidin perforated-patch electrophysiology.
-
-
Issue 3: Observed Effects are Independent of KCC2
-
Question: I see a physiological effect of this compound in my neuronal cultures, but it is not blocked by KCC2 inhibitors. What is happening?
-
Answer: This observation aligns with findings that this compound has off-target effects, most notably the potentiation of GABAA receptors.
-
GABAA Receptor Potentiation: Studies have shown that this compound potentiates GABAA receptor currents at micromolar concentrations (EC50 ≈ 4.9 µM). This effect is not blocked by KCC2 inhibitors like VU0463271 or by shRNA-mediated knockdown of KCC2.
-
Other Off-Target Activities: this compound has also been shown to inhibit monoamine oxidase B (MAO-B) with nanomolar efficacy and to bind to other targets such as PPARγ, the 5-HT1A receptor, and the adenosine transporter in the low micromolar range. Depending on your experimental system, these off-target effects could contribute to your observed results.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary controversy surrounding this compound?
-
Q2: What are the recommended storage and handling procedures for this compound?
-
A2: this compound should be stored at +4°C. Due to its instability in solution, it is recommended to prepare solutions fresh for each experiment. For solubility, DMSO is a common solvent, with a maximum concentration of 100 mM. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline have been described.
-
-
Q3: Does this compound affect KCC2 protein expression or trafficking?
-
A3: The original report suggested that this compound increases KCC2 cell-surface expression. However, a later study found that this compound did not increase, and at higher concentrations, even reduced the cell-surface levels of KCC2.
-
-
Q4: What is the pharmacokinetic profile of this compound?
-
A4: In vivo studies in rats have shown that this compound has a very short terminal half-life of less than 15 minutes. To overcome this, a prodrug, CLP290, was developed to improve its pharmacokinetic properties for in vivo applications.
-
Data Presentation
Table 1: Reported Potency of this compound on Different Targets
| Target | Reported Effect | Effective Concentration (EC50) | Reference |
| KCC2 | Activation (disputed) | 616 nM | |
| GABAA Receptor | Potentiation of muscimol-activated currents | 4.9 µM | |
| MAO-B | Inhibition | Nanomolar range | |
| PPARγ, 5-HT1A Receptor, Adenosine Transporter | Binding | Low micromolar range |
Table 2: Summary of Contradictory Findings on KCC2 Activity
| Experimental Assay | Original Finding (Gagnon et al.) | Contradictory Finding (Cardarelli et al.) |
| Intracellular Cl- in NG108-15 cells | This compound reduces intracellular Cl- | No change in intracellular Cl- after 5-hour exposure to 30 µM this compound. |
| Tl+ Influx Assay in HEK293-KCC2 cells | Not explicitly reported in the original paper. | 50 µM this compound did not increase KCC2-mediated Tl+ influx. |
| KCC2 Cell Surface Expression | This compound increases KCC2 plasma membrane expression. | This compound did not increase KCC2 surface expression; higher concentrations reduced it. |
| Mechanism of Action | Selective KCC2 activator. | Potentiates GABAA receptor activity; does not modify KCC2 activity. |
Experimental Protocols
1. Gramicidin Perforated-Patch Recording for Intracellular Chloride Measurement
-
Objective: To measure the intracellular chloride concentration ([Cl-]i) and assess the effect of this compound.
-
Methodology:
-
Prepare a pipette solution containing gramicidin. This will allow for electrical access to the cell without dialyzing the intracellular chloride.
-
Establish a whole-cell patch-clamp configuration on the cell of interest (e.g., NG108-15 or cultured neurons).
-
Monitor the reversal potential of GABA-A receptor-mediated currents (EGABA) by applying brief puffs of a GABA-A agonist (e.g., muscimol).
-
Calculate [Cl-]i from EGABA using the Nernst equation.
-
Establish a baseline [Cl-]i.
-
Bath-apply this compound (e.g., 30 µM) for the desired duration (e.g., up to 5 hours).
-
Continuously or intermittently monitor EGABA to detect any changes in [Cl-]i. Reference: Based on the methodology described in Cardarelli et al. (2017).
-
2. Thallium (Tl+) Influx Assay for KCC2 Activity
-
Objective: To measure KCC2-mediated ion transport by using Tl+ as a congener for K+.
-
Methodology:
-
Plate HEK293 cells stably expressing KCC2 in a 384-well plate.
-
Induce KCC2 expression if using an inducible system.
-
Load the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM).
-
Pre-incubate the cells with this compound (e.g., 50 µM) or vehicle control (e.g., DMSO) for a specified period.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a stimulus solution containing Tl+.
-
Immediately begin kinetic fluorescence readings to measure the rate of Tl+ influx.
-
Include positive (e.g., N-ethylmaleimide - NEM) and negative (e.g., VU0463271) controls for KCC2 activity. Reference: Based on protocols for high-throughput screening of KCC2 modulators.
-
3. Whole-Cell Patch-Clamp for GABAA Receptor Current Potentiation
-
Objective: To determine if this compound potentiates GABAA receptor-mediated currents.
-
Methodology:
-
Use cultured neurons (e.g., hippocampal neurons).
-
Establish a whole-cell voltage-clamp recording.
-
Hold the neuron at a potential of -60 mV.
-
Apply a subsaturating concentration of a GABAA agonist (e.g., muscimol) to elicit a baseline inward current.
-
Co-apply this compound with the GABAA agonist.
-
Measure the amplitude of the GABAA-mediated current in the presence and absence of this compound. An increase in current amplitude indicates potentiation.
-
Perform a concentration-response curve to determine the EC50 of this compound potentiation. Reference: Based on the methodology described in Cardarelli et al. (2017).
-
Visualizations
Caption: Contrasting proposed mechanisms of action for this compound.
References
- 1. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: CLP257 Dose-Response Curve Optimization in Neuronal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CLP257 in neuronal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a small molecule that has been investigated for its effects on neuronal function. It was initially identified as a selective activator of the K-Cl cotransporter KCC2, with a reported EC50 of 616 nM.[1][2] The proposed mechanism was an enhancement of KCC2-mediated chloride extrusion, leading to a hyperpolarizing shift in the GABA reversal potential and strengthening of GABAergic inhibition.[3][4] This was suggested to occur through an increase in the plasma membrane expression of KCC2.[2]
However, subsequent research has presented conflicting evidence, suggesting that this compound may not directly activate KCC2. Some studies have shown that this compound can potentiate GABAA receptor currents, independent of KCC2 activity. Therefore, when designing experiments with this compound, it is crucial to consider both of its potential mechanisms of action.
Q2: What is a typical starting concentration range for this compound in neuronal assays?
Based on published data, a wide range of concentrations has been used depending on the assay and model system. For initial dose-response experiments, a logarithmic dilution series is recommended to cover a broad concentration range. A starting point could be from 10 nM to 100 µM.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. To minimize degradation due to its reported instability in solution, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: How can I assess the effect of this compound on KCC2 activity?
Several assays can be used to measure KCC2 activity. The choice of assay will depend on the specific experimental question and available resources.
-
Chloride Flux Assays: These are the most direct methods for measuring KCC2-mediated ion transport.
-
Genetically Encoded Chloride Sensors (e.g., Clomeleon, SuperClomeleon): These ratiometric fluorescent proteins are expressed in cells and change their fluorescence based on the intracellular chloride concentration.
-
Thallium Influx Assays: KCC2 can transport thallium (Tl+) as a congener of K+. Tl+ influx can be measured using a Tl+-sensitive fluorescent dye.
-
-
Measurement of KCC2 Cell Surface Expression: Changes in KCC2 activity can be linked to its abundance at the plasma membrane.
-
Surface Biotinylation: This technique labels surface proteins with biotin, allowing for their isolation and quantification by Western blotting.
-
Immunocytochemistry: This method allows for the visualization and quantification of KCC2 localization at the cell surface.
-
-
Electrophysiology: Techniques like gramicidin perforated-patch recordings can be used to measure the reversal potential of GABA-A receptor-mediated currents (EGABA), which is dependent on the intracellular chloride concentration maintained by KCC2.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death across all this compound concentrations. | This compound may be toxic at the tested concentrations. | Expand the dose-response curve to include lower concentrations (pM to nM range). |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is ≤ 0.1% and consistent across all conditions, including a vehicle control. | |
| Contamination of cell cultures. | Regularly check cultures for any signs of bacterial or fungal contamination. | |
| No observable effect of this compound at any tested concentration. | Concentrations are too low. | Extend the dose-response curve to higher concentrations, being mindful of potential toxicity. |
| This compound has degraded. | Prepare fresh stock solutions from powder. Aliquot stocks to avoid multiple freeze-thaw cycles. | |
| The chosen assay is not sensitive enough. | Consider using a more direct or sensitive assay to measure the intended biological response. | |
| The cell model does not express sufficient levels of KCC2 or the relevant GABAA receptor subunits. | Verify the expression of target proteins in your cell model using techniques like Western blot or qPCR. | |
| High variability between replicate experiments. | Inconsistent cell health or density. | Standardize cell plating density and ensure cultures are healthy and at a consistent developmental stage before treatment. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Instability of this compound in the experimental media. | Minimize the time between preparing the working solution and applying it to the cells. Consider the stability of this compound under your specific experimental conditions (e.g., temperature, media composition). | |
| Unexpected or contradictory results (e.g., no effect on KCC2 but a clear physiological outcome). | This compound may be acting through an alternative mechanism. | Consider the possibility of GABAA receptor potentiation. Design experiments to test this alternative hypothesis, for example, by using GABAA receptor antagonists. |
| The effect is context-dependent. | The effect of this compound may vary depending on the basal activity of KCC2 or the specific neuronal population being studied. |
Quantitative Data Summary
Table 1: Reported this compound Concentrations and Effects
| Model System | Assay | Concentration(s) | Observed Effect | Reference |
| NG108-15 cells | Chloride Efflux (Clomeleon) | EC50 = 616 nM | Activation of KCC2 | |
| Spinal Slices (PNI model) | Chloride Accumulation (MQAE) | 25 µM, 100 µM | Increased rate of Cl- accumulation | |
| Cultured Hippocampal Neurons | Whole-cell patch clamp | 30 µM | Potentiation of muscimol-activated GABAA currents | |
| Organotypic Hippocampal Slices | Electrophysiology | 1 µM | Reduced duration and frequency of ictal-like discharges | |
| N2a cells expressing KCC2 | KCC2 Surface Expression | Low concentrations | No change in surface expression | |
| HEK293 cells expressing KCC2 | Thallium Influx Assay | 50 µM | No increase in KCC2-mediated Tl+ influx |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation in Primary Neuron Culture
-
Plate Primary Neurons: Plate primary neurons at a suitable density (e.g., 2-5 x 10^5 cells/well) in a 96-well plate pre-coated with an appropriate substrate (e.g., Poly-D-Lysine). Culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in your culture medium. A recommended starting range is from 10 nM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration (typically ≤ 0.1%).
-
Treat Neurons: Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assess Neuronal Health and Function: Evaluate the effects of this compound using a relevant assay, such as a cell viability assay (e.g., Calcein-AM, MTT) or a functional assay (e.g., immunofluorescence for neuronal markers, electrophysiology).
Protocol 2: Genetically Encoded Chloride Sensor (SuperClomeleon) Assay
This protocol is adapted from methods used for high-throughput screening of KCC2 modulators.
-
Cell Culture and Transfection: Culture HEK-293 cells and co-transfect with plasmids encoding KCC2 and the SuperClomeleon sensor. Generate a stable cell line for consistent expression.
-
Cell Plating: Plate the transfected cells in a 384-well plate and grow to confluence.
-
Establish Chloride Gradient: Wash the cells with a low-chloride buffer to create a chloride gradient across the cell membrane.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Initiate Chloride Efflux: Replace the low-chloride buffer with a standard physiological buffer to initiate KCC2-mediated chloride efflux.
-
Fluorescence Measurement: Measure the change in the YFP/CFP fluorescence ratio over time using a fluorescence plate reader. An increase in the YFP/CFP ratio corresponds to a decrease in intracellular chloride and thus an increase in KCC2 activity.
Visualizations
Caption: Dual proposed mechanisms of action for this compound.
Caption: Experimental workflow for dose-response curve optimization.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of CLP257: A Technical Support Guide for Researchers
FOR IMMEDIATE RELEASE
This technical support center provides crucial guidance for researchers, scientists, and drug development professionals utilizing CLP257 in their experiments. A significant body of research has emerged since its initial characterization, revealing a complex pharmacological profile that necessitates careful experimental design and data interpretation. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address the impact of this compound on experimental controls, ensuring the generation of robust and reliable data.
The Evolving Understanding of this compound's Mechanism of Action
Initially lauded as a selective activator of the K-Cl cotransporter 2 (KCC2), subsequent studies have unveiled a more intricate mechanism of action for this compound.[1][2] Compelling evidence now indicates that this compound also potentiates GABAA receptor activity, a finding that has significant implications for its use as a specific KCC2 agonist.[1][2] Furthermore, off-target effects, including the inhibition of monoamine oxidase B (MAO-B) and interactions with other receptors, have been reported.[1]
This guide will dissect these complexities, offering researchers the necessary tools to navigate the challenges and opportunities presented by this compound's multifaceted nature.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective KCC2 activator?
A1: The selectivity of this compound for KCC2 is a subject of ongoing scientific debate. While initial reports identified it as a selective KCC2 activator with an EC50 of 616 nM, later studies have demonstrated that it also potentiates GABAA receptor currents with an EC50 of 4.9 μM. Therefore, it is crucial to consider its effects on both KCC2 and GABAA receptors when designing experiments and interpreting results.
Q2: What are the known off-target effects of this compound?
A2: Beyond its effects on KCC2 and GABAA receptors, this compound has been shown to inhibit MAO-B and may bind to other targets, including the peroxisome proliferator-activated receptor-gamma (PPARγ), the 5-HT1A receptor, and the adenosine transporter. The full extent and functional consequences of these interactions are still under investigation.
Q3: How should I prepare and store this compound solutions?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the experimental medium should be kept to a minimum, ideally below 0.1%, as DMSO itself can have biological effects. It is recommended to prepare fresh solutions for each experiment, as the stability of this compound in solution over time has not been extensively characterized. For in vivo studies, various formulations have been used, including solutions containing PEG300, Tween-80, and saline, or corn oil.
Q4: What are the critical experimental controls when using this compound?
A4: Given the compound's multiple mechanisms of action, a comprehensive set of controls is essential. These should include:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
KCC2 Inhibition: To determine the KCC2-dependent component of the observed effects. This can be achieved using a KCC2-specific antagonist like VU0463271.
-
GABAA Receptor Blockade: To isolate the GABAA receptor-mediated effects. A GABAA receptor antagonist, such as picrotoxin or bicuculline, should be used.
-
Cell Lines Lacking KCC2: Utilizing cell lines that do not endogenously express KCC2 can help to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or contradictory results | The observed effect may be due to GABAA receptor potentiation or other off-target effects, rather than KCC2 activation. | 1. Perform control experiments with a KCC2 inhibitor (e.g., VU0463271) to confirm KCC2 dependency. 2. Use a GABAA receptor antagonist (e.g., picrotoxin) to block GABAA receptor-mediated effects. 3. Consider potential contributions from other off-targets (e.g., MAO-B). |
| Difficulty distinguishing between KCC2 activation and GABAA receptor potentiation | The experimental endpoint may be sensitive to both mechanisms. | 1. Measure the reversal potential of GABAergic currents (EGABA). A hyperpolarizing shift would be consistent with KCC2 activation. 2. In voltage-clamp experiments, assess changes in GABA-evoked current amplitude and kinetics. An increase in current decay time is characteristic of GABAA receptor modulation. |
| Fluorescence interference in imaging experiments | This compound is a yellow compound and can interfere with fluorescence measurements, particularly in the blue-green spectrum. | 1. Perform control experiments with this compound in cell-free medium to quantify its intrinsic fluorescence. 2. Use fluorophores with emission spectra outside the range of this compound's absorbance/emission. 3. Employ spectral unmixing techniques if your imaging system supports it. |
| Inconsistent results between experiments | Variability in this compound solution preparation or experimental conditions. | 1. Ensure consistent and fresh preparation of this compound solutions. 2. Precisely control the final DMSO concentration in all experimental and control groups. 3. Maintain stable temperature, pH, and other environmental factors throughout the experiment. |
Quantitative Data Summary
| Target | Reported Action | Potency (EC50/IC50) | Reference |
| KCC2 | Activation (Controversial) | 616 nM | |
| GABAA Receptor | Potentiation | 4.9 µM | |
| MAO-B | Inhibition | Nanomolar efficacy | |
| PPARγ | Binding | Low micromolar range | |
| 5-HT1A Receptor | Binding | Low micromolar range | |
| Adenosine Transporter | Binding | Low micromolar range |
Key Experimental Protocols
Electrophysiology: Differentiating KCC2 and GABAA Receptor Effects
Objective: To distinguish between this compound's effects on KCC2-mediated chloride extrusion and GABAA receptor modulation.
Methodology:
-
Cell Preparation: Use primary neurons or a cell line endogenously or exogenously expressing both KCC2 and GABAA receptors.
-
Recording Configuration: Perform whole-cell patch-clamp recordings. To assess KCC2 function, use a high chloride intracellular solution to load the cell with chloride and measure the reversal potential of GABA-evoked currents (EGABA).
-
Experimental Groups:
-
Baseline: Record baseline GABA-evoked currents and determine EGABA.
-
This compound Application: Apply this compound at the desired concentration and record changes in GABA-evoked currents and EGABA. A hyperpolarizing shift in EGABA suggests enhanced KCC2 activity.
-
Control 1 (KCC2 Inhibition): Pre-incubate cells with a KCC2 inhibitor (e.g., 10 µM VU0463271) before applying this compound. If the this compound-induced effect is blocked, it is likely KCC2-dependent.
-
Control 2 (GABAA Receptor Blockade): Co-apply this compound with a GABAA receptor antagonist (e.g., 50 µM picrotoxin). If the effect of this compound is on the GABAA receptor itself, the GABA-evoked current will be blocked. To observe potentiation, use a sub-saturating concentration of a GABAA agonist and observe changes in current amplitude and decay kinetics in the presence of this compound.
-
-
Data Analysis: Analyze changes in EGABA, as well as the amplitude, rise time, and decay kinetics of GABA-evoked currents.
Calcium Imaging: Mitigating Fluorescence Interference
Objective: To accurately measure intracellular calcium dynamics in the presence of this compound, accounting for its intrinsic fluorescence.
Methodology:
-
Dye Selection: Choose a calcium indicator with an emission spectrum that minimally overlaps with the yellow fluorescence of this compound. Red-shifted calcium indicators are preferable.
-
Control for Intrinsic Fluorescence:
-
Before loading cells with the calcium indicator, acquire images of the cells in the presence of this compound alone to determine its background fluorescence.
-
In a separate cell-free preparation, measure the fluorescence spectrum of this compound at the experimental concentration.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image of the cells loaded with the calcium indicator.
-
Apply this compound and acquire a time-series of images.
-
-
Data Analysis:
-
Subtract the background fluorescence of this compound (determined in the control experiments) from the raw fluorescence signal of the calcium indicator.
-
Calculate the change in fluorescence (ΔF/F) to represent changes in intracellular calcium concentration.
-
Visualizing Experimental Logic and Pathways
To aid in the conceptualization of appropriate experimental design, the following diagrams illustrate key workflows and signaling considerations.
Caption: Experimental workflow for dissecting this compound's effects.
Caption: Putative and confirmed signaling pathways of this compound.
By carefully considering the information and recommendations provided in this technical support guide, researchers can enhance the rigor of their experiments and contribute to a clearer understanding of this compound's biological effects.
References
Validation & Comparative
Confirming CLP257's Specificity for KCC2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potassium-chloride cotransporter 2 (KCC2) is a crucial neuron-specific protein responsible for maintaining low intracellular chloride concentrations, which is essential for fast inhibitory synaptic transmission in the mature central nervous system.[1][2][3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, making it a compelling therapeutic target.[2][4] CLP257 has been investigated as a potential selective activator of KCC2. However, its specificity for KCC2 has been a subject of scientific debate, with some studies suggesting its effects are independent of KCC2 and may involve potentiation of GABA-A receptors.
This guide provides a comprehensive overview of the experimental approaches required to independently assess the specificity of this compound for KCC2, presenting a balanced view of the existing, and at times conflicting, evidence.
Proposed Signaling Pathway of this compound Action on KCC2
The proposed mechanism by which this compound is thought to activate KCC2 involves increasing its expression on the cell surface, rather than direct allosteric activation. This is theorized to occur through the inhibition of KCC2 internalization from the plasma membrane.
Caption: Proposed mechanism of this compound leading to increased KCC2-mediated chloride extrusion.
Key Experimental Questions to Determine Specificity
To rigorously assess the specificity of this compound for KCC2, a series of experiments should be conducted to answer the following critical questions:
-
Does this compound directly enhance KCC2-mediated ion transport?
-
Does this compound alter the cellular levels or surface expression of KCC2?
-
Are the physiological effects of this compound dependent on the presence of functional KCC2?
-
Does this compound exhibit off-target effects on other relevant proteins, such as GABA-A receptors?
Comparative Analysis of Experimental Approaches and Findings
The following tables summarize the key experiments, their methodologies, and the conflicting results reported in the literature.
KCC2-Mediated Ion Transport
A direct measure of KCC2 activity involves monitoring the movement of ions across the cell membrane. Thallium (Tl⁺) influx assays are a common surrogate for K⁺ transport through KCCs.
| Experiment | Methodology | Reported Pro-Specificity Finding | Reported Anti-Specificity Finding | Key Controls |
| Thallium (Tl⁺) Influx Assay | HEK293 cells exogenously expressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye. The rate of fluorescence increase upon Tl⁺ addition is proportional to KCC2 activity. | Pre-incubation with this compound (200 nM) was shown to increase KCC2 transport activity by 61% in Xenopus oocytes. | 5-hour exposure of HEK-KCC2 cells to this compound (50 µM) did not accelerate Tl⁺ transport. | - Positive Control: N-ethylmaleimide (NEM), a known KCC2 potentiator. - Negative Control: VU0463271, a selective KCC2 inhibitor. - Vehicle Control: DMSO. |
KCC2 Protein Expression and Localization
Assessing the total and cell surface expression of KCC2 can reveal if this compound affects the trafficking of the transporter.
| Experiment | Methodology | Reported Pro-Specificity Finding | Reported Anti-Specificity Finding | Key Controls |
| Cell Surface Biotinylation & Western Blot | Proteins on the surface of cultured neurons or transfected cells are labeled with biotin. Cells are then lysed, and biotinylated proteins are pulled down with streptavidin beads. The amount of KCC2 in the pulldown fraction (surface) and the total lysate is quantified by Western blot. | This compound treatment increased the cell surface expression of both KCC2 monomers and dimers in spinal cord slices pre-treated with BDNF to reduce KCC2 function. | At low concentrations, this compound did not modify cell-surface levels of KCC2. At higher concentrations, it reduced surface levels. | - Positive Control: KCC2 mutants with known increased (KCC2 A/A) or decreased (KCC2 E/E) cell-surface expression. - Vehicle Control: DMSO. |
| Immunoprecipitation | A KCC2-specific antibody is used to pull down KCC2 and its interacting proteins from cell lysates. The presence of KCC2 is then confirmed by Western blot. | Not directly used to confirm this compound specificity but to confirm KCC2 presence in the experimental system. | KCC2 protein was not detected in NG108-15 cells, the cell line used in the original report claiming this compound as a KCC2 activator. | - Positive Control: Lysates from cells known to express KCC2 (e.g., rat cortical neurons). - Negative Control: Control IgG instead of KCC2 antibody. |
Physiological Effects and KCC2 Dependence
The ultimate test of specificity is to determine if the cellular effects of this compound are absent when KCC2 function is blocked or the protein is absent.
| Experiment | Methodology | Reported Pro-Specificity Finding | Reported Anti-Specificity Finding | Key Controls |
| Intracellular Chloride ([Cl⁻]i) Measurement | Gramicidin perforated-patch recordings or Cl⁻-sensitive fluorescent dyes (e.g., MQAE) are used to measure [Cl⁻]i in neurons. A decrease in [Cl⁻]i would indicate enhanced Cl⁻ extrusion by KCC2. | This compound (25 µM) significantly increased the rate of Cl⁻ accumulation (an indicator of transport capacity) in spinal slices with reduced KCC2 function. | No change in intracellular Cl⁻ values was observed after a 5-hour exposure to this compound (30 µM) in NG108-15 cells. | - KCC2 Inhibition: Pre-treatment with the selective KCC2 inhibitor VU0463271 should block the effects of a specific KCC2 activator. - Vehicle Control: DMSO. |
| GABA Reversal Potential (E_GABA) Measurement | Electrophysiological recordings are used to determine the membrane potential at which the current through GABA-A receptors reverses. A hyperpolarizing shift in E_GABA indicates a decrease in intracellular chloride. | In spinal dorsal horn neurons with reduced KCC2 activity, this compound (25 µM) hyperpolarized E_GABA. | The potentiation of GABA-A receptor currents by this compound was not modified by exposure to VU0463271 or shRNA-mediated knockdown of KCC2. | - KCC2 Inhibition: Application of VU0463271. - KCC2 Knockdown: Use of shRNA targeting KCC2. |
Off-Target Activity Screening
To rule out other mechanisms of action, this compound should be tested against a panel of other relevant receptors and transporters.
| Experiment | Methodology | Reported Pro-Specificity Finding | Reported Anti-Specificity Finding | Key Controls |
| Radioligand Binding Assays | The ability of this compound to displace radiolabeled ligands from a wide array of receptors and transporters is measured. | In a screen of 55 radioligand-receptor interactions, none were inhibited by more than 30% at 10 µM of this compound. This compound was also found to be inactive against NKCC1, KCC1, KCC3, or KCC4. | This compound demonstrated potent inhibition of MAO-B and binding to other targets in the low micromolar range, including the 5-HT₁ₐ receptor and the adenosine transporter. | - Positive Controls: Known ligands for each target in the panel. |
| GABA-A Receptor Activity Assay | Whole-cell patch-clamp recordings are used to measure currents through GABA-A receptors in cultured neurons or cells expressing recombinant receptors. | This compound (50 µM) provoked less than 0.2% of the effect of the GABA-A agonist muscimol, indicating negligible agonist activity. | This compound was found to potentiate the activity of GABA-A receptors, and this effect was independent of KCC2 activity. | - Positive Control: A known GABA-A receptor potentiator (e.g., a benzodiazepine). - KCC2 Inhibition: Co-application with VU0463271. |
Experimental Workflow for Specificity Validation
The following diagram outlines a logical workflow for a researcher aiming to validate the specificity of a compound like this compound for KCC2.
Caption: A logical workflow for experimentally validating the specificity of this compound for KCC2.
Conclusion
The specificity of this compound for KCC2 remains a contentious issue in the scientific literature. While some studies provide evidence for its role as a selective KCC2 activator that enhances cell surface expression, other reports directly contradict these findings, suggesting that the observed effects of this compound are KCC2-independent and likely mediated by off-target interactions, most notably the potentiation of GABA-A receptors.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KCC2 activators and how do they work? [synapse.patsnap.com]
- 4. Kainate Receptors Coexist in a Functional Complex with KCC2 and Regulate Chloride Homeostasis in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CLP257 and VU0240551: KCC2 Modulators in Focus
For researchers, scientists, and drug development professionals, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparative analysis of CLP257 and VU0240551, two small molecules that have garnered significant attention for their modulation of the K-Cl cotransporter 2 (KCC2), a critical regulator of neuronal chloride homeostasis and inhibitory neurotransmission.
This comparison delves into their proposed mechanisms of action, presents supporting experimental data, and outlines the methodologies employed in key studies. A notable point of discussion is the conflicting evidence surrounding the primary target of this compound, which will be explored in detail.
At a Glance: Key Properties of this compound and VU0240551
| Feature | This compound | VU0240551 |
| Primary Proposed Target | KCC2 Activator / GABA-A Receptor Potentiator | KCC2 Inhibitor |
| Reported EC50 (KCC2 Activation) | 616 nM[1][2] | N/A |
| Reported IC50 (KCC2 Inhibition) | N/A | 560 nM[3][4] |
| Selectivity | Reported to be selective over NKCC1, KCC1, KCC3, KCC4, and GABA-A receptors in some studies[1]. Other studies suggest potentiation of GABA-A receptors. | Selective versus NKCC1. Also reported to inhibit hERG and L-type Ca2+ channels. |
| Reported In Vitro Effects | Restores impaired Cl- transport, increases KCC2 plasma membrane expression, potentiates GABA-A receptor currents. | Attenuates GABA-induced hyperpolarization, produces a positive shift in the GABA reversal potential. |
| Reported In Vivo Effects | Alleviates hypersensitivity in rat models of neuropathic pain. | Enhances P cell synaptic transmission. |
Mechanism of Action: A Point of Contention
The primary distinction between this compound and VU0240551 lies in their opposing effects on KCC2 function. However, the mechanism of this compound is a subject of ongoing scientific debate.
This compound: An Activator or a Potentiator of GABA-A Receptors?
Initial studies identified this compound as a selective activator of KCC2. The proposed mechanism involves the modulation of KCC2 protein turnover at the plasma membrane, leading to increased surface expression and enhanced chloride extrusion. This activity was shown to be beneficial in preclinical models of neuropathic pain.
VU0240551: A Selective KCC2 Inhibitor
In contrast, the mechanism of VU0240551 is more clearly defined as a potent and selective inhibitor of KCC2. It directly blocks the transporter's function, leading to a decrease in chloride extrusion and a subsequent depolarization of the GABA reversal potential. This makes VU0240551 a valuable tool for studying the physiological and pathological roles of KCC2.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental approaches, the following diagrams are provided.
References
validating the analgesic effects of CLP257 with behavioral tests
A comprehensive guide comparing the analgesic effects of CLP257 with alternative therapies, supported by preclinical behavioral data.
This guide provides an objective comparison of the novel analgesic compound this compound with other established pain relief medications. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data from behavioral tests, the methodologies of these experiments, and the proposed signaling pathways of this compound.
Executive Summary
This compound has emerged as a promising therapeutic candidate for neuropathic pain. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), its mechanism of action is aimed at restoring chloride homeostasis in neurons, a critical factor in mitigating chronic pain states. Preclinical studies have demonstrated its potential to alleviate hypersensitivity in animal models of neuropathic pain, with an efficacy comparable to established drugs like pregabalin, but potentially with a more favorable side-effect profile, particularly concerning motor impairment. However, the scientific community continues to debate the precise mechanism of this compound, with some evidence suggesting its analgesic effects may stem from the potentiation of GABA-A receptors. This guide presents the current data supporting its analgesic properties and discusses the ongoing research into its molecular targets.
Comparative Analgesic Performance
The analgesic efficacy of this compound has been evaluated in several preclinical behavioral models of pain. These tests are designed to assess different aspects of pain perception, including responses to mechanical and thermal stimuli.
Mechanical Allodynia: Von Frey Test
The von Frey test measures the withdrawal threshold of an animal's paw to a mechanical stimulus of increasing force. In models of neuropathic pain, a lower withdrawal threshold indicates heightened sensitivity to touch (mechanical allodynia).
| Treatment Group | Dose | Paw Withdrawal Threshold (g) | Reference |
| Vehicle | - | ~2.5 | |
| This compound | 30 mg/kg | ~10.0 | |
| Pregabalin | 10 mg/kg | ~12.5 | [1] |
| Gabapentin | 100 mg/kg | Increased from baseline | [2] |
| Morphine | 5 mg/kg | Increased from baseline | [3] |
Note: Data are approximated from graphical representations in the cited literature for comparative purposes. Exact values may vary based on experimental conditions.
Thermal Hyperalgesia: Hot Plate and Tail-Flick Tests
The hot plate and tail-flick tests are used to assess the response to noxious heat. An increased latency to respond (e.g., paw licking/lifting or tail withdrawal) indicates an analgesic effect.
| Treatment Group | Dose | Hot Plate Latency (%MPE) | Tail-Flick Latency (s) | Reference |
| Vehicle | - | Baseline | Baseline | |
| This compound | 100 mg/kg (i.p.) | Data not available | Data not available | |
| Morphine | 10 mg/kg | Significant increase | Significant increase | |
| Pregabalin | 10 mg/kg (i.p.) | Not typically assessed | Not typically assessed | |
| Gabapentin | 30 mg/kg (i.p.) | Not typically assessed | Not typically assessed |
%MPE (Maximum Possible Effect) is a standardized measure of analgesia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key behavioral tests cited in this guide.
Von Frey Test for Mechanical Allodynia
Objective: To assess the mechanical withdrawal threshold in rodent models of neuropathic pain.
Procedure:
-
Animals are habituated to the testing environment, which consists of individual Plexiglas chambers on an elevated mesh floor.
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
The filament is pressed against the paw until it bends, and the pressure is held for a few seconds.
-
A positive response is recorded as a brisk withdrawal or licking of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method, which determines the filament force that elicits a withdrawal response in 50% of applications.
Hot Plate Test for Thermal Nociception
Objective: To measure the response latency to a thermal stimulus.
Procedure:
-
The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).
-
An animal is placed on the heated surface, and a timer is started simultaneously.
-
The latency to the first sign of nociception, typically paw licking, shaking, or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
Tail-Flick Test for Spinal Nociception
Objective: To assess the spinal reflex to a thermal stimulus.
Procedure:
-
The animal is gently restrained, with its tail exposed.
-
A focused beam of radiant heat is applied to a specific portion of the tail.
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded.
-
A cut-off time is implemented to avoid tissue injury.
Signaling Pathways and Mechanism of Action
The proposed mechanisms of action for this compound are centered on the modulation of inhibitory neurotransmission in the central nervous system.
The KCC2 Activation Hypothesis
In neuropathic pain states, the expression and function of the KCC2 transporter are often downregulated in the dorsal horn of the spinal cord. This leads to an accumulation of intracellular chloride, which in turn diminishes the hyperpolarizing, inhibitory effect of GABA-A receptor activation. This compound is proposed to counteract this by directly activating KCC2, thereby restoring the low intracellular chloride concentration necessary for effective GABAergic inhibition and pain relief.
References
cross-validation of CLP257's effects in different neuronal populations
For researchers, scientists, and drug development professionals, the small molecule CLP257 has emerged as a compound of significant interest for its potential to modulate neuronal inhibition. However, its precise mechanism of action remains a subject of active scientific debate. This guide provides a comprehensive comparison of the experimental findings on this compound's effects, presenting the conflicting evidence regarding its role as a KCC2 co-transporter activator versus a GABAA receptor potentiator.
Initially identified as a selective activator of the K-Cl cotransporter KCC2, this compound was heralded for its potential to restore chloride homeostasis and enhance GABAergic inhibition in pathological conditions where KCC2 function is impaired, such as neuropathic pain and epilepsy.[1][2][3][4] Subsequent studies, however, have challenged this view, suggesting that this compound's effects are independent of KCC2 and are instead mediated by the potentiation of GABAA receptors.[5] More recent evidence even points towards a dual mechanism of action. This guide will dissect the experimental data from these differing perspectives to provide a clear and objective overview for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on KCC2 activity and GABAA receptor function.
Table 1: Effects of this compound on KCC2 Activity
| Parameter | Neuronal Population / Cell Line | This compound Concentration | Observed Effect | Alternative Compounds | Reference |
| Intracellular Cl- ([Cl-]i) | NG108-15 cells | 30 µM (5h) | No change in [Cl-]i | VU0463271 (KCC2 inhibitor) did not alter Cl- levels in the presence of this compound. | |
| KCC2-mediated Tl+ influx | HEK293 cells expressing KCC2 | 50 µM | Did not increase KCC2-mediated Tl+ influx | NEM (KCC2 activator) increased influx; VU0463271 decreased influx. | |
| KCC2 Surface Expression | N2a cells expressing KCC2-pHext | Low concentrations | No modification of cell-surface levels. | - | |
| N2a cells expressing KCC2-pHext | High concentrations | Reduced cell-surface levels. | - | ||
| Cl- Extrusion Rate | Spinal slices (PNI model & BDNF-treated) | 25 µM | Significantly increased the rate of Cl- accumulation. | - | |
| Spinal slices (PNI model & BDNF-treated) | 100 µM | Completely restored Cl- transport to control levels in BDNF-treated slices. | - | ||
| GABA Reversal Potential (EGABA) | Superficial dorsal horn neurons (PNI & BDNF-treated) | 25 µM | Hyperpolarized EGABA, indicating increased Cl- extrusion. | - | |
| Somato-dendritic EGABA gradient (ΔEGABA) | Rat hippocampal neurons | 100 µM (2h) | Increased ΔEGABA from 5.3±1.1 to 9.7±1.1 mV/100 µm. | PCPZ (10 µM) also increased ΔEGABA. |
Table 2: Effects of this compound on GABAA Receptor Function
| Parameter | Neuronal Population / Cell Line | This compound Concentration | Observed Effect | Alternative Compounds | Reference |
| Whole-cell GABAA currents (activated by muscimol) | Cultured rat hippocampal neurons | 30 µM | Rapidly and reversibly potentiated currents. EC50 = 4.9 µM. | Potentiation was not prevented by the KCC2 inhibitor VU0463271 or KCC2 knockdown. | |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Rat hippocampal neurons | Not specified | No detectable effects on mIPSC amplitude or decay time. | - | |
| Extrasynaptic GABAA receptor function | Rat hippocampal neurons | Not specified | Acts as a positive allosteric modulator. | PCPZ did not show this effect. |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound's action.
Caption: Proposed KCC2-dependent pathway of this compound action.
Caption: Proposed GABAA receptor-mediated pathway of this compound action.
Experimental Protocols
This section details the methodologies employed in the key studies cited.
Study 1: Investigation of this compound as a KCC2 Activator (Gagnon et al., 2013)
-
Cell Lines and Primary Neurons: NG108-15 cells, HEK293 cells, and primary spinal cord neurons from rats.
-
Measurement of Intracellular Chloride: A fluorometric assay using the Cl--sensitive probe MQAE was developed for high-throughput screening to measure [Cl-]i in real-time.
-
Electrophysiology: Gramicidin perforated-patch recordings were used to measure the reversal potential of GABA (EGABA) in spinal cord neurons. Whole-cell patch-clamp recordings were used to measure GABA-evoked currents.
-
Animal Model: A rat model of peripheral nerve injury (PNI) was used to assess the in vivo efficacy of this compound in a neuropathic pain model.
-
Biochemical Assays: Cell surface biotinylation and immunoblotting were used to quantify the plasma membrane expression of KCC2. Rb+ flux assays in Xenopus laevis oocytes expressing different cation-chloride cotransporters were used to assess the selectivity of this compound.
Study 2: Challenge to the KCC2 Activator Hypothesis (Cardarelli et al., 2017)
-
Cell Lines and Primary Neurons: NG108-15 cells, HEK293 cells exogenously expressing KCC2, N2a cells, and cultured rat hippocampal neurons.
-
Measurement of Intracellular Chloride: Gramicidin perforated-patch recordings and Cl- imaging were used to measure [Cl-]i.
-
KCC2 Activity Assay: A Tl+ influx assay in HEK293 cells expressing KCC2 was used as a surrogate for K+ transport to measure KCC2 activity.
-
Electrophysiology: Whole-cell patch-clamp recordings were used to measure GABAA currents activated by muscimol in cultured hippocampal neurons.
-
KCC2 Knockdown: Short hairpin RNA (shRNA) was used to knockdown KCC2 expression to test the KCC2-dependence of this compound's effects.
Study 3: A Dual Mechanism of Action (Malfat, et al., 2023)
-
Primary Neurons: Cultured rat hippocampal neurons.
-
Electrophysiology: Perforated patch-clamp recordings were used to measure the somato-dendritic EGABA gradient. Whole-cell recordings were used to measure miniature inhibitory postsynaptic currents (mIPSCs).
-
Imaging: Single-particle tracking was used to measure the membrane diffusion and clustering of KCC2.
-
Biochemical Assays: Surface biotinylation assays were performed to measure the surface expression of KCC2 and NKCC1.
-
Human Tissue: The study also utilized postoperative tissue from patients with mesial temporal lobe epilepsy (mTLE) to assess the effects of this compound on interictal-like discharges.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating this compound's effects.
Conclusion
The conflicting findings on the mechanism of action of this compound underscore the complexity of neuronal chloride regulation and GABAergic signaling. While the initial promise of this compound as a selective KCC2 activator has been a significant driver of research, the subsequent evidence for its effects on GABAA receptors cannot be disregarded. It is plausible that the observed effects of this compound are context-dependent, varying with the specific neuronal population, its developmental stage, and the pathological state. The dual-action hypothesis also provides a compelling explanation for the diverse experimental outcomes.
For researchers in the field, a critical evaluation of the experimental conditions and methodologies is paramount when interpreting the literature on this compound. This guide aims to facilitate that process by providing a structured comparison of the available data. Future studies should aim to further elucidate the molecular interactions of this compound and systematically investigate its effects across different neuronal subtypes and in various disease models to fully understand its therapeutic potential and guide the development of more targeted modulators of neuronal inhibition.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 5. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of CLP257
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of CLP257, a small molecule investigated for its potential therapeutic effects in neurological disorders. The content is based on published experimental data, highlighting both the initial findings supporting its role as a KCC2 activator and subsequent studies proposing an alternative mechanism of action.
Executive Summary
This compound was initially identified as a selective activator of the K⁺-Cl⁻ cotransporter KCC2, a crucial regulator of neuronal chloride homeostasis.[1][2] This mechanism suggested its potential as a therapeutic agent for conditions associated with impaired KCC2 function, such as neuropathic pain and epilepsy.[2][3] In vivo studies demonstrated the efficacy of this compound and its prodrug, CLP290, in alleviating hypersensitivity in animal models of neuropathic pain, with a favorable comparison to pregabalin regarding motor side effects.[3]
However, the primary mechanism of action of this compound has been a subject of scientific debate. A subsequent study challenged the initial findings, proposing that this compound does not directly activate KCC2 but instead potentiates GABAA receptor activity. This guide presents the evidence from both perspectives, providing a balanced overview to inform future research and development.
In Vitro Effects: A Tale of Two Mechanisms
The in vitro studies on this compound have yielded conflicting results regarding its molecular target. Below is a summary of the key findings from two pivotal studies.
Table 1: Comparison of In Vitro Effects of this compound
| Parameter | Gagnon et al. (2013) | Cardarelli et al. (2017) |
| Primary Target | KCC2 Activator | GABAA Receptor Potentiator |
| EC₅₀ for KCC2 Activation | 616 nM | Not observed |
| EC₅₀ for GABAAR Potentiation | Negligible agonist activity observed | 4.9 µM |
| Effect on Intracellular Cl⁻ | ~40% reduction (23 mM drop from 57 mM) in NG108-15 cells | No change in intracellular Cl⁻ in NG108-15 cells |
| Effect on KCC2 Surface Expression | Increased surface expression of KCC2 monomers and dimers | No increase; reduction at higher concentrations |
| Cell Models Used | NG108-15 cells, HEK293-cl cells, rat spinal cord slices | NG108-15 cells, HEK293 cells expressing KCC2, cultured hippocampal neurons |
Proposed Signaling Pathways
The divergent findings on the in vitro effects of this compound have led to two distinct proposed signaling pathways.
In Vivo Effects: Focus on Neuropathic Pain
In vivo studies have primarily focused on the analgesic effects of this compound and its prodrug, CLP290, in rodent models of neuropathic pain. These studies have provided a direct comparison with the clinically used drug, pregabalin.
Table 2: Comparison of In Vivo Effects in a Rat Model of Peripheral Nerve Injury
| Parameter | CLP290 (Prodrug of this compound) | Pregabalin |
| Analgesic Efficacy | Equivalent to pregabalin in reducing mechanical hypersensitivity | Effective in reducing mechanical hypersensitivity |
| Effect on Motor Performance (Rotarod Test) | No significant motor impairment | Significant motor impairment at equipotent analgesic doses |
| Administration Route | Oral (p.o.) | Oral (p.o.) |
Experimental Workflow for In Vivo Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of compounds like this compound in a neuropathic pain model.
Experimental Protocols
In Vitro: Gramicidin Perforated-Patch Clamp Recording
This technique is used to measure neuronal chloride concentration without disrupting the intracellular environment.
-
Cell Preparation: Culture NG108-15 cells or primary hippocampal neurons on coverslips.
-
Pipette Solution: Prepare a pipette solution containing 140 mM KCl, 10 mM HEPES, and 10 mM KOH, with the pH adjusted to 7.4. Just before recording, back-fill the pipette tip with a gramicidin-containing solution (50 µg/ml).
-
Bath Solution: Use a bath saline solution containing 140 mM NaCl, 2.5 mM KCl, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, and 11 mM glucose, with the pH adjusted to 7.4.
-
Recording:
-
Approach a single cell with the recording pipette and form a gigaohm seal.
-
Monitor the perforation process by applying voltage steps and observing the appearance of capacitive transients and a series resistance that gradually decreases.
-
Once a stable perforated patch is achieved, apply voltage ramps to measure the reversal potential of currents activated by a GABAA receptor agonist (e.g., muscimol) or glycine.
-
The reversal potential is used to calculate the intracellular chloride concentration using the Nernst equation.
-
-
Drug Application: Pre-incubate cells with this compound (e.g., 30 µM for 5 hours) or apply it acutely via a fast-exchange perfusion system.
In Vivo: Von Frey Test for Mechanical Allodynia
This test is used to assess the paw withdrawal threshold in response to a mechanical stimulus in rodent models of neuropathic pain.
-
Acclimation: Place the rats in individual plexiglass chambers on a raised mesh floor and allow them to acclimate for at least 15 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.
-
Response: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Procedure:
-
Establish a baseline paw withdrawal threshold before drug administration.
-
Administer the test compound (e.g., this compound, CLP290, or pregabalin) or vehicle.
-
Measure the paw withdrawal threshold at various time points after administration (e.g., 30, 60, 120 minutes).
-
In Vivo: Rotarod Test for Motor Coordination
This test is used to evaluate the effect of a compound on motor coordination and balance.
-
Training: Train the rats on the rotarod apparatus at a constant or accelerating speed for a set period on consecutive days before the test day.
-
Testing:
-
On the test day, administer the test compound or vehicle.
-
At specified time points after administration, place the rat on the rotating rod.
-
Record the latency to fall from the rod.
-
A shorter latency to fall compared to the vehicle-treated group indicates motor impairment.
-
Conclusion
This compound is a compound with demonstrated in vivo efficacy in a preclinical model of neuropathic pain. However, the conflicting in vitro data regarding its mechanism of action—KCC2 activation versus GABAA receptor potentiation—necessitates further investigation. The significant difference in the reported effective concentrations for these two targets (nM for KCC2 vs. µM for GABAA receptors) is a critical point of consideration. Future studies should aim to resolve this controversy, as a clear understanding of the molecular target is essential for the rational development of this compound or its analogs as therapeutic agents. Researchers utilizing this compound should be aware of this dual-target possibility and design experiments accordingly to dissect its precise mechanism in their model system.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
A Comparative Guide to KCC2 Enhancers: Alternatives to CLP257
For Researchers, Scientists, and Drug Development Professionals
The neuronal K-Cl cotransporter 2 (KCC2) is a critical regulator of inhibitory neurotransmission in the mature central nervous system. Its role in maintaining low intracellular chloride concentrations is essential for the hyperpolarizing actions of GABA and glycine. Dysfunction of KCC2 has been implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a promising therapeutic target. CLP257 was one of the first identified small molecule enhancers of KCC2, paving the way for the exploration of novel therapeutic strategies. This guide provides a detailed comparison of this compound and its alternatives, supported by experimental data and protocols to aid researchers in the selection and evaluation of these compounds.
Comparative Analysis of KCC2 Enhancers
The following tables summarize the key characteristics and quantitative data for this compound and its alternative compounds.
Table 1: Potency and Efficacy of KCC2 Enhancers
| Compound | Class | Potency (EC₅₀/IC₅₀) | Efficacy | Key References |
| This compound | Arylmethylidene | EC₅₀ = 616 nM | Enhances Cl⁻ transport, increases KCC2 plasma membrane expression | [1][2] |
| CLP290 | Arylmethylidene (Prodrug of this compound) | Not directly applicable (in vivo efficacy) | Orally available, enhances KCC2 activity and restores Cl⁻ transport in vivo | [3][4] |
| Prochlorperazine (PCPZ) | Phenothiazine | Not reported | Enhances KCC2 function, reduces KCC2 membrane diffusion, and increases clustering | |
| KW-2449 | FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor | Not reported for KCC2 | Increases KCC2 mRNA and protein expression | |
| BIO (6-bromoindirubin-3′-oxime) | Glycogen Synthase Kinase 3β (GSK3β) Inhibitor | Not reported for KCC2 | Enhances KCC2 expression | |
| Kenpaullone | Glycogen Synthase Kinase 3β (GSK3β)/Cyclin-Dependent Kinase (CDK) Inhibitor | IC₅₀ (GSK-3β) = 23 nM; IC₅₀ (CDK1/cyclin B) = 400 nM | Increases KCC2 gene expression | |
| WNK463 | With-No-Lysine (WNK) Kinase Inhibitor | Not reported for KCC2 | Potentiates KCC2 activity by reducing inhibitory phosphorylation at T1007 |
Table 2: In Vitro and In Vivo Concentrations of KCC2 Enhancers
| Compound | In Vitro Concentration | In Vivo Administration and Dosage | Key References |
| This compound | 25 µM - 100 µM (spinal slices) | Local spinal administration | |
| CLP290 | Not typically used in vitro | Oral gavage: 100 mg/kg, twice daily | |
| Prochlorperazine (PCPZ) | 10 µM (hippocampal neurons) | Not specified in provided context | |
| KW-2449 | 1 µM - 2 µM (human neurons, organotypic slices) | Intraperitoneal injection in mice | |
| BIO | 0.3 µM - 1 µM (human neurons, organotypic slices) | Not specified in provided context | |
| Kenpaullone | 0.5 µM (primary cortical neurons) | Not specified in provided context | |
| WNK463 | 1 µM (primary rat neurons) | Intrahippocampal infusion (mice) |
Signaling Pathways and Mechanisms of Action
The enhancement of KCC2 function can be achieved through various mechanisms, including direct activation, increased expression, and modulation of its phosphorylation state.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of KCC2 enhancers.
Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the reversal potential of GABAA receptor-mediated currents (EGABA), which is a functional readout of KCC2 activity, without altering the intracellular chloride concentration.
Objective: To determine the effect of a compound on KCC2-mediated chloride extrusion by measuring changes in EGABA.
Protocol:
-
Pipette Solution: Prepare an internal solution containing (in mM): 135 KCl, 10 HEPES, 2 MgCl₂, 0.5 EGTA, 2 ATP-Mg, and 0.2 GTP-Na, adjusted to pH 7.2 with KOH. Just before recording, add gramicidin to a final concentration of 20-50 µg/mL from a stock solution in DMSO. Sonicate the solution for 1 minute.
-
Cell Preparation: Use primary neuronal cultures or acute brain slices.
-
Recording:
-
Establish a gigaohm seal with a neuron.
-
Monitor the series resistance until it stabilizes (typically 20-60 MΩ), indicating successful perforation.
-
Record GABA-evoked currents at various holding potentials to determine the reversal potential (EGABA).
-
Apply the test compound to the bath and repeat the EGABA measurement after a designated incubation period.
-
-
Data Analysis: A hyperpolarizing shift in EGABA indicates an enhancement of KCC2 activity.
Thallium Flux Assay
This is a high-throughput-compatible fluorescence-based assay that uses thallium (Tl⁺) as a surrogate for K⁺ to measure KCC2 activity.
Objective: To screen for and characterize compounds that modulate KCC2 activity by measuring Tl⁺ influx.
Protocol:
-
Cell Line: Use a cell line stably expressing KCC2 (e.g., HEK-293).
-
Dye Loading: Load cells with a Tl⁺-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit) in a chloride-free buffer.
-
Compound Incubation: Add test compounds at various concentrations.
-
Stimulation and Reading: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Inject a stimulus solution containing Tl⁺ and Cl⁻ and immediately record the change in fluorescence over time.
-
Data Analysis: The initial rate of fluorescence increase corresponds to the rate of Tl⁺ influx. Potentiators will increase this rate. Calculate EC₅₀ values from dose-response curves.
Cell Surface Biotinylation
This biochemical assay is used to quantify the amount of KCC2 protein present on the plasma membrane.
Objective: To determine if a compound affects the surface expression of KCC2.
Protocol:
-
Cell Culture and Treatment: Culture neurons or KCC2-expressing cells and treat with the test compound for the desired time.
-
Biotinylation: Incubate the cells with a cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.
-
Quenching: Stop the reaction with a quenching solution (e.g., glycine in PBS).
-
Lysis: Lyse the cells and collect the total protein lysate.
-
Streptavidin Pulldown: Incubate a portion of the lysate with streptavidin-coated beads to capture biotinylated (surface) proteins.
-
Western Blotting: Elute the captured proteins and analyze the total and surface fractions by Western blotting using a KCC2-specific antibody.
-
Data Analysis: Quantify the band intensities to determine the ratio of surface to total KCC2. An increase in this ratio indicates increased surface expression.
Conclusion
The landscape of KCC2 enhancers is expanding beyond the initial discovery of this compound, offering a diverse range of chemical scaffolds and mechanisms of action. This guide provides a comparative framework to aid researchers in navigating these alternatives. The choice of compound will depend on the specific research question, whether it involves direct potentiation, upregulation of expression, or modulation of its regulatory pathways. The provided experimental protocols offer standardized methods for the robust evaluation of these promising therapeutic candidates.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The suppressive effect of the specific KCC2 modulator CLP290 on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of CLP257: A Comparative Guide for Researchers
An Objective Analysis of a Controversial KCC2 Modulator
For researchers in neuroscience and drug development, the K+-Cl- cotransporter KCC2 represents a promising therapeutic target for a variety of neurological disorders, including epilepsy and neuropathic pain. The small molecule CLP257 has been a subject of significant interest in this area. However, its precise mechanism of action and specificity have become points of scientific debate. This guide provides an objective comparison of the conflicting evidence regarding this compound's activity against KCC2 and other ion transporters, supported by experimental data and detailed protocols to aid researchers in their own assessments.
The Controversy: KCC2 Activator or GABA-A Receptor Potentiator?
Quantitative Comparison of this compound Activity
The following tables summarize the quantitative data from studies supporting either the KCC2 activator or the GABAA receptor potentiator hypothesis.
Table 1: Reported Activity of this compound on KCC2 and Other Cation-Chloride Cotransporters (CCCs)
| Target Ion Transporter | Reported Effect | Effective Concentration | Assay System | Reference |
| KCC2 | Activation | EC50 = 616 nM | Not specified | |
| Increased transport activity by 61% | 200 nM | Xenopus laevis oocytes | ||
| No effect on activity | 50 µM | Thallium (Tl+) influx assay in HEK293 cells | ||
| No change in intracellular Cl- | 30 µM | Gramicidin perforated-patch recording in NG108-15 cells | ||
| NKCC1 | Inactive | Not specified | Not specified | |
| KCC1 | Inactive | Not specified | Not specified | |
| KCC3 | Inactive | Not specified | Not specified | |
| KCC4 | Inactive | Not specified | Not specified |
Table 2: Reported Off-Target and GABAA Receptor Activity of this compound
| Target | Reported Effect | Effective Concentration | Assay System | Reference |
| GABAA Receptors | Potentiation of muscimol-activated currents | EC50 = 4.9 µM | Cultured rat hippocampal neurons | |
| Negligible agonist activity | 50 µM | CHO cells with recombinant α1β2γ2 GABAA receptors | ||
| Monoamine Oxidase B (MAO-B) | Potent inhibition | Nanomolar efficacy | Not specified | |
| PPARγ | Binding | Low micromolar range | Not specified | |
| 5-HT1A Receptor | Binding | Low micromolar range | Not specified | |
| Adenosine Transporter | Binding | Low micromolar range | Not specified |
Experimental Protocols
To facilitate the critical evaluation of the available data, detailed methodologies for the key experiments are provided below.
Thallium (Tl+) Influx Assay for KCC2 Activity
This assay is a common method for assessing the activity of potassium transporters like KCC2 in a high-throughput format.
-
Cell Culture and KCC2 Expression: HEK293 cells are transiently or stably transfected with a vector encoding human KCC2b. The cells are then plated in 384-well, black-walled, clear-bottom plates.
-
Dye Loading: The cell growth medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from the FluxOR Potassium Ion Channel Assay Kit) and a background suppressor. This incubation is typically performed at room temperature for 60 minutes.
-
Compound Incubation: The dye-loading solution is removed, and the cells are incubated with the test compound (e.g., this compound at 50 µM) or control vehicle (e.g., 0.1% DMSO) for a specified period (e.g., 5 hours). To isolate KCC2 activity, inhibitors of other transporters like ouabain (for Na+/K+-ATPase) and bumetanide (for NKCC1) are often included in the assay buffer.
-
Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FLIPR). After a baseline fluorescence reading, a stimulus buffer containing thallium sulfate is added to the wells. The KCC2-mediated influx of Tl+ leads to an increase in fluorescence.
-
Data Analysis: The rate of Tl+ influx is determined from the initial slope of the fluorescence increase. The fluorescence signal in each well is normalized to its baseline fluorescence before stimulus addition. The activity in the presence of the test compound is compared to the vehicle control.
Gramicidin Perforated-Patch Recording for Intracellular Chloride Measurement
This electrophysiological technique allows for the measurement of membrane currents and the reversal potential of GABA-A receptors without dialyzing the intracellular contents, thus preserving the native intracellular chloride concentration.
-
Pipette Preparation: A stock solution of gramicidin is prepared in DMSO (e.g., 50 mg/ml). Immediately before recording, this stock is diluted into the intracellular pipette solution to a final concentration of approximately 50 µg/ml. The tip of the recording pipette is first filled with gramicidin-free solution to facilitate seal formation, and then back-filled with the gramicidin-containing solution.
-
Cell Sealing and Perforation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. Following seal formation, gramicidin molecules from the pipette solution diffuse into the membrane patch and form small pores that are permeable to monovalent cations but impermeable to chloride and larger molecules. This process typically takes 15-20 minutes.
-
Recording: Once a stable, low access resistance is achieved, whole-cell currents can be recorded in voltage-clamp mode. To determine the GABA-A reversal potential (EGABA), which is dependent on the intracellular chloride concentration, GABA is applied locally, and the membrane potential is ramped or stepped through a series of voltages to find the potential at which the GABA-induced current reverses polarity.
-
Data Analysis: Changes in EGABA in the presence of a test compound like this compound compared to a vehicle control indicate an alteration in the intracellular chloride concentration.
Visualizing the Proposed Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows discussed.
Caption: Proposed mechanism of this compound action on KCC2 trafficking.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
